Pyridine-d5 N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584118 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19639-76-0 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-d5 N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Pyridine-d5 N-oxide?
Technical Monograph: Pyridine-d5 N-Oxide
Introduction: The Deuterated Metabolite & Probe
Pyridine-d5 N-oxide (CAS: 19639-76-0) is the fully deuterated isotopologue of pyridine N-oxide. While often overshadowed by its parent compound, pyridine-d5 (a common NMR solvent), the N-oxide variant serves a critical role in high-precision metabolomics and mechanistic organic chemistry.
Its primary utility lies in drug metabolism studies . The oxidation of the pyridine nitrogen is a fundamental metabolic pathway (via CYP450 enzymes) for pyridine-containing pharmacophores. Using a deuterated standard allows researchers to quantify this specific metabolite using mass spectrometry (MS) without interference from endogenous background signals, utilizing the unique mass shift (
Physical Characterization
Pyridine-d5 N-oxide shares the macroscopic physical traits of its proteo-analog but differs in isotopic mass and spectroscopic signature.
Key Physical Properties Table
| Property | Value / Description | Note |
| Formula | ||
| Molecular Weight | 100.13 g/mol | +5.03 Da shift vs. proteo-analog |
| Appearance | Colorless to pale yellow solid | Often deliquescent (absorbs moisture) |
| Melting Point | 61 – 65 °C | Literature value (Proteo-analog) |
| Boiling Point | 270 °C | Decomposes at high heat |
| Solubility | High: Water, Methanol, DCM | Hygroscopic nature requires dry storage |
| Isotopic Purity | Typically | Critical for MS quantitation |
| Flash Point | 143 °C | Closed cup |
Expertise Insight – Handling & Storage: The most common failure mode with this reagent is water contamination . Pyridine N-oxides are hygroscopic / deliquescent.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Validation: If the solid appears "wet" or gummy, it has absorbed atmospheric water. This does not necessarily degrade the molecule chemically but will introduce a massive
peak in NMR and alter the effective concentration for gravimetric standards. Recrystallization from dry acetone/ether can restore the solid form.
Chemical Profile & Reactivity
The chemistry of Pyridine-d5 N-oxide is dominated by the dipole of the
-
Electrophilic Substitution: Unlike pyridine (which is deactivated), the N-oxide group donates electron density back into the ring (resonance effect), activating the C2 and C4 positions for nitration or halogenation, while the inductive effect deactivates them. The resonance effect typically wins for strong electrophiles.
-
Deoxygenation: The N-oxide oxygen can be removed (reduced) using phosphines (
) or metals (Zn/AcOH), reverting it to Pyridine-d5. -
Isotope Effect: The deuterium substitution (
vs ) strengthens the ring bonds (Kinetic Isotope Effect). This makes the ring significantly more resistant to metabolic degradation at the carbon positions, forcing metabolism to occur primarily at the Nitrogen (if reversible) or preventing ring opening.
Spectroscopic Analysis (NMR & MS)
Mass Spectrometry (MS)
-
Parent Ion (
): m/z ~100.1 (vs 95.1 for non-deuterated). -
Fragmentation: Loss of Oxygen (
) is a common fragmentation pathway, leading to a peak at m/z ~84 (Pyridine-d5 cation).
Nuclear Magnetic Resonance ( H NMR)
In a fully deuterated sample (99.8% D), the
-
Distinction from Pyridine-d5: It is vital to distinguish the N-oxide from the unoxidized starting material. The N-oxide functionality shifts the ring protons upfield (shielded) relative to the pyridinium ion but downfield relative to neutral pyridine for certain positions due to the complex interplay of induction and resonance.
Diagnostic Residual Shifts (in
| Position | Pyridine-d5 Residuals ( | Pyridine-d5 N-oxide Residuals ( | Shift Direction (Oxidation) |
| H-2 / H-6 | ~8.60 - 8.74 | ~8.25 - 8.30 | Upfield (Shielded) |
| H-4 (Para) | ~7.60 - 7.65 | ~7.35 - 7.40 | Upfield (Shielded) |
| H-3 / H-5 | ~7.20 - 7.25 | ~7.30 - 7.35 | Slight Downfield/Neutral |
Note: Values are approximate and solvent-dependent. The upfield shift of the ortho protons (H2/6) is the primary indicator of successful N-oxidation.
Experimental Protocols
Workflow 1: Synthesis via m-CPBA Oxidation
This protocol outlines the conversion of Pyridine-d5 to its N-oxide.[1][2] This is a self-validating protocol where the disappearance of the starting material is monitored by TLC or GC-MS.
Reagents:
-
Pyridine-d5 (1.0 eq)[3]
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, 70-75% purity)
-
Dichloromethane (DCM) (Solvent)
-
Potassium Carbonate (
) (Wash)
Step-by-Step Protocol:
-
Dissolution: Dissolve Pyridine-d5 (e.g., 1.0 g) in DCM (20 mL) in a round-bottom flask. Chill to 0°C in an ice bath.
-
Addition: Slowly add m-CPBA (1.2 eq) portion-wise over 15 minutes. Reason: Exothermic reaction; controlling temp prevents over-oxidation or decomposition.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours.
-
Checkpoint (Validation): Spot TLC (MeOH/DCM 1:9). Pyridine-d5 is less polar (higher
); N-oxide is highly polar (low ). Stain with Dragendorff’s reagent or UV. -
Quench & Wash:
-
Filter off precipitated m-chlorobenzoic acid (byproduct).
-
Wash filtrate with saturated aqueous
(3x) to remove excess acid. -
Critical Step: The product is water-soluble. Do not discard the aqueous layer without checking. For high yield, back-extract the aqueous layer with DCM or Chloroform.
-
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from Acetone/Ether or sublime under vacuum.
Visual Workflow: Synthesis Pathway
Caption: Chemical synthesis workflow converting Pyridine-d5 to Pyridine-d5 N-oxide using m-CPBA oxidation.
Workflow 2: Metabolic Pathway (CYP450)
In drug development, this compound is often used to map the metabolic fate of pyridine rings.
Caption: Biological N-oxidation pathway mediated by Cytochrome P450 enzymes, detectable via mass spectrometry.
Safety & Handling (MSDS Summary)
-
Hazards: Skin and eye irritant (H315, H319).[4][5] May cause respiratory irritation (H335).[5]
-
Energetic Warning: N-oxides are potentially energetic. While pyridine N-oxide is generally stable, avoid heating crude reaction mixtures containing peracids to dryness without testing for peroxides.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. Pyridine-d5 N-oxide Product Specification & Safety Data Sheet.Link
-
ChemicalBook. Pyridine N-oxide Properties and Synthesis.Link
-
Gajeles, G., et al. Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide.[6] Royal Society of Chemistry, Supporting Info (NMR Data).[6] Link
-
Org. Synth. Pyridine-N-oxide Synthesis Protocol (Peracetic Acid Method). 1953, 33, 79. Link
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart (Residual Shifts).Link
Sources
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. Pyridine-d5, for NMR, 99 atom % D 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
Technical Guide: High-Purity Pyridine-d5 N-oxide in Pharmaceutical R&D
Executive Summary
Pyridine-d5 N-oxide (CAS: 19639-76-0) is a specialized deuterated isotopologue critical to advanced pharmaceutical research, specifically in Metabolite Identification (MetID) and Mechanistic NMR studies . Unlike common deuterated solvents (e.g., DMSO-d6, CDCl3), Pyridine-d5 N-oxide serves a dual role: it acts as a stable isotope-labeled internal standard for quantifying N-oxide metabolites and as a probe for investigating reaction mechanisms involving pyridine motifs.
This guide provides a rigorous technical analysis of the commercial landscape, critical quality attributes (CQAs), and validation protocols required to ensure data integrity in drug development pipelines.
Part 1: Technical Specifications & Critical Quality Attributes (CQAs)
To ensure reproducibility in analytical workflows, researchers must define "high purity" beyond simple percentages. The following specifications represent the Gold Standard for pharmaceutical-grade Pyridine-d5 N-oxide.
The "Gold Standard" Specification Table
| Parameter | Specification | Scientific Rationale |
| Isotopic Enrichment | ≥ 98 atom % D | High enrichment minimizes residual proton signals (H-NMR) that obscure metabolite peaks in the aromatic region (7.0–8.5 ppm).[1] |
| Chemical Purity | ≥ 98% (HPLC/GC) | Impurities (e.g., unreacted Pyridine-d5) can act as nucleophiles, altering reaction kinetics in mechanistic studies. |
| Water Content | ≤ 0.5% (Karl Fischer) | Critical: N-oxides are hygroscopic/deliquescent. Excess water accelerates deoxygenation and alters chemical shifts. |
| Appearance | White to Off-white Solid | Yellowing indicates photochemical degradation or presence of free iodine/impurities from synthesis. |
| Mass Shift | M+5 | Confirms full deuteration of the pyridine ring (C5D5NO), essential for mass spectrometry tracking. |
Part 2: Commercial Landscape & Supplier Analysis
The supply chain for Pyridine-d5 N-oxide is bifurcated into Primary Manufacturers (who perform the deuteration/oxidation) and Distributors (who repackage).
Major Suppliers Comparison
| Supplier | Product Code | Purity Spec | Packaging Format | Best Application |
| Sigma-Aldrich (Merck) | 520543 | 98 atom % D | Glass Bottle (1g) | General Synthesis, NMR Reference |
| Cambridge Isotope Labs (CIL) | Custom/Catalog | ≥ 98% D | Ampoules / Septum Vials | Quantitation, Trace Analysis |
| BOC Sciences | Custom | ≥ 99% (Chem) | Bulk / Custom | Scale-up Synthesis, LC-MS Standards |
| Deutero GmbH | Various | 99 atom % D | Ampoules | High-Sensitivity NMR |
Field Insight: For quantitative NMR (qNMR) or trace metabolite identification, ampoule packaging (CIL/Deutero) is superior to screw-cap bottles (Sigma/Merck) because Pyridine N-oxide is deliquescent. Once a bottle is opened, atmospheric moisture ingress is immediate, compromising the titer.
Part 3: Synthesis & Degradation Logic (The "Why")
Understanding the chemical origin of the material allows researchers to predict potential impurities. Pyridine-d5 N-oxide is typically synthesized via the oxidation of Pyridine-d5 using peracids (e.g., peracetic acid or mCPBA).
Impurity Profile & Degradation Risks[3]
-
Residual Pyridine-d5: Result of incomplete oxidation.
-
Deoxygenation: Under thermal stress or UV exposure, the N-oxide can revert to the parent pyridine.
-
Photochemical Rearrangement: Exposure to light can induce rearrangement to 2-pyridone isomers.
Visualization: Synthesis & Stability Pathway
The following diagram illustrates the synthesis route and critical degradation nodes that researchers must monitor.
Caption: Figure 1. Synthesis pathway of Pyridine-d5 N-oxide and critical degradation vectors (Deoxygenation and Photochemical rearrangement) requiring control.
Part 4: Quality Control & Validation Protocol (The "Trust")
As a self-validating system, every batch of Pyridine-d5 N-oxide received must undergo a Goods Inward Inspection . Do not rely solely on the Certificate of Analysis (CoA).
Protocol: The "Triple-Check" Validation
Step 1: Visual Integrity Check
-
Action: Inspect the solid.
-
Pass Criteria: White crystalline solid.
-
Fail Criteria: Yellow/Brown discoloration or "wet" appearance (indicates deliquescence).
Step 2: H-NMR Isotopic Purity Assay
-
Objective: Confirm D-enrichment and absence of parent Pyridine-d5.
-
Method: Dissolve ~10 mg in CDCl3 (or D2O).
-
Key Signals to Monitor:
-
Pyridine N-oxide (Residual H): Look for small residual peaks. N-oxide protons are shifted downfield compared to pyridine but distinct.
-
Parent Pyridine Impurity: Check for signals at ~8.6 ppm (alpha-protons of unoxidized pyridine).
-
Calculation:
-
Step 3: Water Content Verification
-
Method: Karl Fischer (Coulometric).
-
Limit: Must be < 0.5% w/w.
-
Why? If used as a reaction solvent or mechanistic probe, water acts as a proton source, confounding deuterium exchange studies.
Visualization: QC Decision Tree
Caption: Figure 2. Goods Inward Quality Control (QC) workflow ensuring material integrity before experimental use.
Part 5: Handling & Storage Guidelines
Due to the hygroscopic nature of N-oxides, improper storage is the leading cause of material failure.
-
Temperature: Store at 2–8°C (Refrigerated) .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Container: After initial opening, parafilm is insufficient. Transfer to a desiccator or reseal in a vial with a Teflon-lined cap.
-
Handling: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
References
-
Sigma-Aldrich (Merck). Pyridine-d5 N-oxide Product Specification (Product #520543). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24874146, Pyridine-d5 N-oxide. Retrieved from
-
Organic Syntheses. Pyridine-N-oxide Preparation Protocols. Coll. Vol. 3, p. 619 (1955). Retrieved from
-
Cambridge Isotope Laboratories. Deuterated Solvents and Reagents Catalog. Retrieved from [2][3]
Sources
Pyridine-d5 N-oxide CAS number and chemical identifiers.
Advanced Isotopic Labeling in Drug Metabolism and Pharmacokinetics (DMPK)
Executive Summary
Pyridine-d5 N-oxide (CAS 19639-76-0) is a stable, isotopically labeled derivative of pyridine N-oxide, a fundamental heterocyclic pharmacophore and metabolic byproduct. In the context of modern drug development, this compound serves as a critical internal standard for quantitative mass spectrometry (LC-MS/MS) and as a mechanistic probe in metabolic stability studies.
This technical guide outlines the physiochemical profile, synthesis methodology, and application of Pyridine-d5 N-oxide in identifying metabolic "soft spots" and quantifying N-oxidation pathways in pyridine-containing chemical entities.
Part 1: Chemical Identity & Physiochemical Profile
The deuterated analog differs from the natural abundance isotopologue by the substitution of five hydrogen atoms with deuterium (
Table 1: Chemical Datasheet
| Property | Specification |
| Chemical Name | Pyridine-d5 N-oxide |
| CAS Number | 19639-76-0 |
| Synonyms | Pyridine-N-oxide-d5; Hexadeuteropyridine N-oxide |
| Molecular Formula | C |
| Molecular Weight | 100.14 g/mol (vs. 95.10 g/mol for non-deuterated) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Appearance | Hygroscopic, colorless to pale yellow solid |
| Melting Point | 61–65 °C (Lit.)[1][2][3] |
| Solubility | Highly soluble in water, methanol, ethanol, and DCM |
| Stability | Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C |
Part 2: Synthesis & Manufacturing Protocol
Rationale for Method Selection
The oxidation of Pyridine-d5 (CAS 7291-22-7) to its N-oxide form must be performed with high atom economy to conserve the expensive deuterated starting material. While hydrogen peroxide/acetic acid is a classic method, it often requires harsh conditions. The Urea Hydrogen Peroxide (UHP) / Phthalic Anhydride method or m-Chloroperoxybenzoic acid (mCPBA) oxidation is preferred for laboratory-scale synthesis due to milder conditions and easier workup.
The protocol below utilizes mCPBA in dichloromethane (DCM), a standard method ensuring high conversion rates and minimal over-oxidation.
Experimental Protocol: Oxidation of Pyridine-d5
Reagents:
-
Pyridine-d5 (1.0 eq)
-
m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Potassium Carbonate (saturated aq. solution)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-d5 (e.g., 500 mg, 5.9 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add mCPBA (1.2 eq) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature < 5 °C to prevent decomposition.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–18 hours. Monitor reaction progress via TLC (DCM/MeOH 9:1) or GC-MS.
-
Quenching & Workup:
-
Once conversion is complete, cool the mixture back to 0 °C.
-
Filter off the precipitated m-chlorobenzoic acid byproduct.
-
Wash the filtrate with saturated aqueous NaHCO
or K CO (3x) to remove excess acid. Crucial Step: Pyridine N-oxides are water-soluble.[1][4] Do not use excessive water volumes; keep the aqueous phase basic (pH > 8) to minimize protonation and loss to the aqueous layer.
-
-
Extraction: Back-extract the aqueous layer with DCM (3x). Combine all organic layers.
-
Drying: Dry the organic phase over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via column chromatography on silica gel (eluent: DCM -> 5% MeOH/DCM) to yield Pyridine-d5 N-oxide as a hygroscopic solid.
Visualization: Synthesis Pathway[6]
Figure 1: Chemical synthesis pathway for Pyridine-d5 N-oxide via oxidative transformation.
Part 3: Applications in Drug Discovery[7][8]
Internal Standard for Metabolite Quantification
Pyridine moieties are common in FDA-approved drugs (e.g., Sorafenib, Vismodegib). A primary metabolic clearance pathway for these drugs is N-oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4) or Flavin-containing Monooxygenases (FMOs).
Pyridine-d5 N-oxide serves as the ideal Internal Standard (IS) for quantifying these metabolites because:
-
Co-elution: It co-elutes with the non-deuterated metabolite, experiencing the exact same matrix effects (ion suppression/enhancement).
-
Mass Differentiation: The +5 Da shift moves the signal out of the natural isotopic envelope of the analyte.
Mechanistic Toxicology & Stability
Deuterated N-oxides are used to assess the reversibility of the N-oxide reduction pathway. In vivo, N-oxides can be reduced back to the parent amine by aldehyde oxidase or gut microbiota. Using the d5-variant allows researchers to distinguish between the newly formed N-oxide (from a d0-drug) and the reduction of an administered N-oxide probe.
Visualization: DMPK Workflow
Figure 2: Workflow for using Pyridine-d5 N-oxide as an Internal Standard in bioanalysis.
Part 4: Handling & Stability
-
Hygroscopicity: N-oxides are polar and hygroscopic. Exposure to ambient air will result in water uptake, altering the effective weight during preparation of stock solutions.
-
Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon).
-
Solubility: Dissolve in deuterated methanol (MeOD) or DMSO-d6 for NMR characterization. For LC-MS stock solutions, methanol or acetonitrile is recommended.
References
-
Sigma-Aldrich. (n.d.). Pyridine-d5 N-oxide Product Sheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12753, Pyridine N-oxide (Non-deuterated parent data). Retrieved from
-
ChemicalBook. (2025). Pyridine-d5 N-oxide CAS 19639-76-0 Properties. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Pyridine-N-oxide-d5 (CAS 19639-76-0).[5][6][7] Retrieved from
-
Gant, T. G. (2014).[8] Deuterium in Drug Discovery and Development. In Annual Reports in Medicinal Chemistry (Vol. 49). Elsevier. (Contextual grounding for deuterium applications).
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PYRIDINE-D5 N-OXIDE | 19639-76-0 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Pyridine-d5 N-oxide in common organic solvents.
[1][2][3][4][5]
The solubility behavior of Pyridine-d5 N-oxide is governed by the polarity of the amine oxide functionality (
-
Isotope Effect: The substitution of hydrogen with deuterium (d5) increases the molecular weight (approx. +5 Da) but has a negligible effect on the thermodynamic solubility product (
) compared to the non-deuterated analogue. Therefore, solubility data for Pyridine N-oxide is a valid proxy for the d5-variant. -
Hygroscopicity: The N-oxide oxygen is a strong hydrogen bond acceptor. In the presence of atmospheric moisture, the solid rapidly forms hydrates, appearing as a deliquescent oil. This phase change critically alters solubility kinetics and NMR integration accuracy.
Table 1: Solubility Profile in Common Solvents
Data synthesized from synthesis purification steps and polarity indices.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Protic Polar | Water ( | High / Miscible | Strong H-bonding between solvent donors and N-oxide acceptor. |
| Methanol ( | High | Favorable dipole-dipole and H-bonding interactions. | |
| Aprotic Polar | DMSO ( | High | Excellent dipole alignment; preferred for long-term stability. |
| Acetonitrile ( | Moderate - High | Soluble, though less robust than DMSO for high concentrations. | |
| Chlorinated | Dichloromethane (DCM) | Good | Primary solvent for synthesis/extraction; solubilizes via polarizability. |
| Chloroform ( | Good | Soluble; often used for NMR, though trace acid in | |
| Ethers | Diethyl Ether | Sparingly / Insoluble | Used as a "wash" solvent to precipitate the N-oxide from reaction mixtures. |
| THF | Moderate | Soluble, but less effective than chlorinated solvents. | |
| Hydrocarbons | Hexanes / Pentane | Insoluble | Complete polarity mismatch; used to wash away unreacted pyridine. |
Experimental Protocols
Protocol A: Preparation of Anhydrous NMR Standards
Objective: To prepare a quantitative NMR standard solution of Pyridine-d5 N-oxide without introducing water peaks that obscure the analyte signals.
Prerequisites:
-
Glove box or Desiccator (filled with
or activated silica). -
Solvent: DMSO-
(ampulized/dry) or .
Step-by-Step Workflow:
-
Drying (Critical): If the Pyridine-d5 N-oxide appears "wet" or oily, it has absorbed water. Recrystallize from dry acetone/ether or dry under high vacuum (< 0.1 mbar) at 40°C for 4 hours.
-
Weighing: Perform weighing in a low-humidity environment. The target concentration for NMR standards is typically 1–5 mg/mL.
-
Dissolution: Add the deuterated solvent (
or DMSO- ).-
Self-Validation Check: Inspect the solution. It should be crystal clear. Any turbidity suggests moisture contamination or salt formation.
-
-
Verification: Run a preliminary
-NMR.-
Pass Criteria: Pyridine-d5 N-oxide is "silent" in
-NMR (except for residual protio-impurities, typically < 0.1%). -
Fail Criteria: A broad water peak appears (approx. 3.3 ppm in DMSO, 1.5/4.8 ppm in
).
-
Protocol B: Solvent Swap for Synthesis
Objective: Transferring Pyridine-d5 N-oxide from an aqueous/synthesis layer to an organic phase.
-
Extraction: Use Dichloromethane (DCM) . The partition coefficient favors DCM over water, especially if the aqueous phase is saturated with NaCl (Salting out).
-
Drying: Dry the DCM layer with anhydrous
(Magnesium sulfate can sometimes coordinate with N-oxides; Sodium sulfate is safer). -
Precipitation: Concentrate the DCM volume to ~10% and add cold Diethyl Ether . The Pyridine-d5 N-oxide will precipitate as a white solid/crystals, leaving non-polar impurities in the mother liquor.
Visualization of Workflows
Diagram 1: Solubility Logic & Solvent Selection
This decision tree guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).
Caption: Decision matrix for solvent selection. Green nodes indicate optimal solvents for the specific stage of the workflow.
Diagram 2: Handling Hygroscopic Standards
A self-validating loop to ensure the integrity of the deuterated standard before use.
Caption: Quality control loop for handling hygroscopic Pyridine-d5 N-oxide. Visual inspection is the first line of defense.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Carl Roth GmbH. (2021). Safety Data Sheet: Pyridine-D5. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12753, Pyridine N-oxide. Link
-
Organic Syntheses. (1953). Pyridine-N-oxide.[2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 4, p.828. Link
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Thermal stability and degradation of Pyridine-d5 N-oxide.
A Technical Guide for Research & Development
Executive Summary
Pyridine-d5 N-oxide (CAS: 19639-76-0) is a critical isotopologue used extensively as an internal standard in metabolic studies (specifically cytochrome P450 oxidation tracking) and as a solvent in NMR spectroscopy.[1] While chemically robust under ambient conditions, it possesses the characteristic thermal instability of aromatic N-oxides.[1][2] This guide provides a technical analysis of its thermal degradation profile, outlining the specific risks of deoxygenation and runaway exothermic decomposition, and establishes a self-validating protocol for storage and quality control.[1][2]
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
To understand the degradation profile, one must first understand the bond dynamics of the deuterated N-oxide moiety.[1][2]
Structural Dynamics
Unlike pyridine, the N-oxide derivative possesses a dipolar N–O bond.[1][2] The oxygen atom acts as an electron donor to the ring (increasing electron density at the 2- and 4-positions) but also as an electron-withdrawing group via induction.[1][2]
-
Deuterium Isotope Effect: The substitution of Hydrogen with Deuterium (Pyridine-d5) introduces a Kinetic Isotope Effect (KIE).[1][2] While C-D bonds are stronger than C-H bonds (due to lower zero-point energy), the thermal stability of this molecule is governed by the N-O bond , not the C-D bonds.[1][2] Therefore, researchers should not assume Pyridine-d5 N-oxide is significantly more thermally stable than its non-deuterated parent.[1][2]
-
Hygroscopicity: The N-oxide oxygen is a strong hydrogen bond acceptor.[1][2] The molecule is highly hygroscopic.[1][2] Absorbed water lowers the lattice energy, potentially facilitating hydrolysis or acting as a heat sink that masks early-stage decomposition in DSC data.[1][2]
Key Properties Table[1][2]
| Property | Value / Characteristic | Relevance to Stability |
| Molecular Formula | C₅D₅NO | Deuterated analog |
| Molecular Weight | ~100.13 g/mol | Shifted from 95.1 g/mol (d0) |
| Melting Point | 60–66 °C | Low MP implies easy phase transition during storage |
| Boiling Point | ~270 °C (Theoretical) | Decomposes before boiling |
| Decomp.[1][3][4] Onset | > 190–200 °C | Critical Safety Threshold |
| Solubility | High (Water, MeOH, DMSO) | Water promotes trace hydrolysis |
Thermal Stability Profile
The "Energetic Material" Classification
Aromatic N-oxides are thermodynamically unstable relative to their parent heterocycles and molecular oxygen.[1][2] Upon heating, the N-O bond cleavage releases significant energy.[2]
Critical Insight: Differential Scanning Calorimetry (DSC) data for Pyridine N-oxides typically shows a sharp exothermic event starting between 200°C and 280°C.[1] This is a "runaway" reaction risk.[1][2]
-
Warning: Do not attempt to distill Pyridine-d5 N-oxide at atmospheric pressure. It will decompose violently.[1][2]
Decomposition Kinetics
The degradation follows first-order kinetics initially, often accelerating due to autocatalysis if acidic byproducts (NOx) are trapped in the matrix.[1][2]
Degradation Mechanisms[2]
The degradation of Pyridine-d5 N-oxide is not random; it follows specific chemical pathways driven by the weakness of the N-O bond (~65 kcal/mol) compared to the C-D ring bonds.[1][2]
Primary Pathway: Thermal Deoxygenation
The most common degradation route is the loss of the oxygen atom, reverting the molecule to Pyridine-d5.[1][2] This is often catalyzed by trace metals (Cu, Fe) or UV light.[2]
Secondary Pathway: Radical Fragmentation
At high temperatures (>200°C), the ring system can fragment, releasing Nitrogen oxides (NOx) and forming complex tars.[2]
Mechanism Visualization
The following diagram illustrates the transition from the stable N-oxide to its degradation products.
Figure 1: Thermal degradation pathways of Pyridine-d5 N-oxide showing the bifurcation between simple deoxygenation and destructive fragmentation.[1]
Analytical Monitoring & Validation Protocols
As a researcher, you cannot rely on visual inspection alone.[2] Pyridine-d5 (the degradant) is a clear liquid, similar to the N-oxide melt.[1][2] You must use spectroscopic methods to validate integrity.[1][2]
Protocol: 13C-NMR Purity Check
This is the gold standard because it detects the specific chemical shift changes of the ring carbons caused by the loss of the N-oxide oxygen.[1][2]
-
Solvent: D2O or DMSO-d6.
-
Standard: Use an internal standard (e.g., Maleic Acid) if quantitative purity is required.[2]
-
Key Shifts (Approximate):
-
Pyridine-d5 N-oxide: C2/C6 are deshielded (~138 ppm) relative to C3/C5 due to the inductive effect, but shielded relative to free pyridine C2/C6 due to back-donation.[1][2]
-
Pyridine-d5 (Degradant):[1][5][6] C2/C6 shift significantly downfield (~150 ppm).[1][2]
-
Pass Criteria: Absence of peaks corresponding to the free pyridine base.[1][2]
-
Protocol: HPLC-UV/MS
For detecting trace degradation (<1%).[1]
-
Observation: Pyridine N-oxide elutes earlier than pyridine due to higher polarity.[1]
Quality Control Workflow Diagram
Figure 2: Step-by-step Quality Control workflow to verify the integrity of Pyridine-d5 N-oxide prior to experimental use.
Handling, Safety & Storage
Storage Directives
To maximize shelf-life and prevent the formation of degradants that could interfere with metabolic assays:
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The compound is hygroscopic; moisture accelerates degradation.[1][2]
-
Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.
Safety Hazards
-
Explosion Hazard: Do not heat above 200°C in a closed system.[1][2]
-
Incompatibility: Avoid contact with strong reducing agents (leads to exothermic deoxygenation) and acid anhydrides (can cause rearrangement reactions like the Katritzky rearrangement).[2]
References
-
Carl Roth GmbH. (2023).[1][2] Safety Data Sheet: Pyridine-D5. Retrieved from [Link]
-
American Chemical Society. (2012).[1][2] Pyridine N-Oxides: Reactivity and Synthesis (Baran Lab Group Meeting). Retrieved from [Link]
-
Katritzky, A. R., & Lagowski, J. M. (1971).[2] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1][2][7] (Foundational text on N-oxide thermal stability).
Sources
Mass spectrometry fragmentation pattern of Pyridine-d5 N-oxide.
Technical Guide for Structural Elucidation and Metabolite Identification
Executive Summary
Pyridine-d5 N-oxide (CAS: 19639-76-0) is a stable, isotopically labeled derivative of pyridine N-oxide, widely utilized as an internal standard in quantitative LC-MS/MS assays and as a metabolic probe in cytochrome P450 (CYP) studies. Its utility stems from the kinetic isotope effect (KIE) and the distinctive mass shift (+5 Da) it provides relative to the non-deuterated analog.
This guide details the fragmentation mechanics of Pyridine-d5 N-oxide under Electron Ionization (EI) and Electrospray Ionization (ESI-CID). Understanding these pathways is critical for distinguishing N-oxidation from hydroxylation in drug metabolism studies and for validating analytical methods.
Chemical Identity & Properties
Before analyzing fragmentation, the structural baseline must be established to accurately assign mass shifts.
| Property | Pyridine-h5 N-oxide (Unlabeled) | Pyridine-d5 N-oxide (Labeled) |
| Formula | ||
| Molecular Weight | 95.10 g/mol | 100.13 g/mol |
| Monoisotopic Mass | 95.0371 Da | 100.0685 Da |
| Key Structural Feature | Aromatic N-oxide ( | Fully deuterated aromatic ring ( |
Instrumentation & Ionization Conditions
The fragmentation patterns described below are observed under:
-
Electron Ionization (EI): 70 eV. Hard ionization yielding radical cations (
). -
Electrospray Ionization (ESI): Positive mode (
).[1] Collision-Induced Dissociation (CID) yields even-electron fragments.
Fragmentation Pathways (Mechanistic Analysis)
The fragmentation of Pyridine-d5 N-oxide is governed by the lability of the N-O bond and the stability of the aromatic sextet. There are three primary pathways: Deoxygenation , Ring Contraction (Rearrangement) , and Secondary Fragmentation .
Pathway A: Deoxygenation (The "Diagnostic" Loss)
The most characteristic feature of heteroaromatic N-oxides is the loss of the oxygen atom.
-
Mechanism: Homolytic cleavage of the
bond. -
Transition: The molecular ion (
100) loses a neutral Oxygen atom (16 Da). -
Result: Formation of the Pyridine-d5 radical cation (
84). -
Significance: This confirms the N-oxide functionality. If the compound were a hydroxylated pyridine (e.g., Pyridin-ol), loss of Oxygen (16) is chemically difficult; loss of CO (28) or OH (17) would be preferred.
Pathway B: The "Oxygen Walk" & Ring Contraction
N-oxides are photochemically and thermally active. Under ionization energy, the oxygen atom does not merely leave; it can induce rearrangement.
-
Rearrangement: The N-oxide isomerizes to an unstable oxaziridine intermediate, which expands to a 1,2-oxazepine or rearranges to 2-pyridone-d5 .
-
Fragmentation: The 2-pyridone-d5 tautomer loses Carbon Monoxide (
). -
Mass Shift: Loss of 28 Da (
). Note that the Carbon is part of the ring, but the Oxygen originates from the N-oxide. -
Result: Formation of the Pyrrole-d5 cation (
72).
Pathway C: Secondary Fragmentation (Loss of DCN)
Following Deoxygenation (Pathway A), the resulting Pyridine-d5 ion (
-
Mechanism: Ring opening and expulsion of Deuterated Hydrogen Cyanide (DCN).
-
Mass Calculation: DCN =
Da. -
Transition:
. -
Result: Formation of the cyclobutadiene-d4 radical cation (
).
Visualizing the Fragmentation Tree
The following diagram illustrates the connectivity and mass transitions for Pyridine-d5 N-oxide.
Figure 1: EI-MS Fragmentation tree of Pyridine-d5 N-oxide showing primary deoxygenation and rearrangement pathways.
Comparative Mass Spectral Data
To validate the presence of the deuterated standard, compare the observed peaks against the theoretical shifts from the non-deuterated analog.
| Fragment Identity | Transition (Loss) | Pyridine-h5 N-oxide ( | Pyridine-d5 N-oxide ( | |
| Molecular Ion ( | - | 95 | 100 | +5 |
| Loss of O (16) | 79 | 84 | +5 | |
| Loss of CO (28) | 67 | 72 | +5 | |
| Loss of HCN/DCN | 52 | 56 | +4* |
*Note: The mass difference drops to +4 in the final step because the lost neutral fragment (DCN) carries away one Deuterium atom, whereas HCN carries away one Hydrogen.
Experimental Protocol: Metabolite ID Workflow
When using Pyridine-d5 N-oxide to identify N-oxide metabolites in complex matrices (e.g., plasma, microsomes), follow this logic flow to ensure high specificity.
Figure 2: Logical workflow for distinguishing N-oxides from hydroxylated metabolites using MS/MS fragmentation patterns.
Protocol Validation Steps
-
Blank Injection: Inject pure solvent to ensure no carryover of
100. -
Standard Injection: Inject 1 µM Pyridine-d5 N-oxide in 50:50 Methanol:Water.
-
Source Optimization: Adjust Cone Voltage (or Declustering Potential).
-
Low Voltage (20V): Maximizes
. -
High Voltage (50V+): Induces in-source fragmentation, artificially increasing the
84 signal. Caution: Keep voltage low to prevent false negatives in stability studies.
-
-
Interference Check: Monitor
84. If high baseline exists, check for non-oxidized Pyridine-d5 contamination in the source.
References
-
Structural Analysis of N-oxides
- Ma, Y. L., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution.
-
General Fragmentation of N-oxides
-
Metabolite Distinction (N-oxide vs Hydroxyl)
-
Kulkarni, S., et al. (2025).[3] Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols. ResearchGate.
-
-
Chemical Data & Properties
Sources
Pyridine-d5 N-oxide: Spectral Characterization & Synthesis Guide
Executive Summary
Pyridine-d5 N-oxide (CAS: 7291-22-7 for Pyridine-d5, N-oxide specific CAS varies by enrichment) is a specialized deuterated isotopomer used primarily in two critical domains of pharmaceutical research: as a metabolic reference standard for identifying N-oxide metabolites (a common Phase I metabolic pathway) and as a polar, non-protic NMR solvent for specific organometallic complexes.[1]
This guide provides the definitive spectral fingerprints (
Part 1: The Isotopic Signature (Spectral Data)
The characterization of Pyridine-d5 N-oxide relies on observing the "silence" in the proton channel (except for specific residual peaks) and the unique multiplet splitting in the carbon channel caused by Carbon-Deuterium (
H NMR Data (Residual & Reference)
In a fully deuterated sample (
Table 1:
| Position | Proton Assignment | Chemical Shift ( | Multiplicity | Integration (Residual) |
| Ar-H | 8.25 – 8.27 | Multiplet (d) | Trace | |
| Ar-H | 7.40 – 7.44 | Multiplet (t) | Trace | |
| Ar-H | 7.35 – 7.37 | Multiplet (t) | Trace |
Technical Note: Upon N-oxidation, the
-protons of pyridine typically shift upfield (from ~8.60 ppm in pyridine to ~8.25 ppm in the N-oxide) due to the increased electron density donated by the oxygen into the ring system, shielding the ortho-positions.[1]
C NMR Data (The Definitive Fingerprint)
The
Table 2:
| Position | Carbon Assignment | Chemical Shift ( | Multiplicity | |
| C -D | 138.3 – 138.6 | Triplet ( | ~24 - 26 | |
| C -D | 125.4 – 125.6 | Triplet ( | ~24 - 26 | |
| C -D | 125.1 – 125.3 | Triplet ( | ~24 - 26 |
Isotope Shift: Deuterated carbons typically exhibit a slight upfield isotope shift (
toppm) compared to their proteo-analogs.[1] The values above account for this shift relative to standard Pyridine N-oxide ( ppm).[1]
Spectral Logic Visualization
The following diagram illustrates the interpretation logic for validating Pyridine-d5 N-oxide purity.
Figure 1: Decision logic for spectral validation of Pyridine-d5 N-oxide.
Part 2: Synthesis Protocol (mCPBA Oxidation)
To synthesize Pyridine-d5 N-oxide with high isotopic fidelity, we utilize meta-Chloroperoxybenzoic acid (mCPBA).[1] This method is preferred over H
Reagents & Equipment
-
Substrate: Pyridine-d5 (
, Aldrich/CIL).[1][3] -
Oxidant: mCPBA (
, balance is m-chlorobenzoic acid/water).[1] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Scavenger: Potassium Carbonate (K
CO ) or basic alumina.[1]
Step-by-Step Methodology
-
Preparation (0°C): Dissolve Pyridine-d5 (1.0 eq) in anhydrous DCM (10 mL/g). Cool the solution to 0°C in an ice bath.
-
Why: Controlling temperature prevents over-oxidation or side reactions.[1]
-
-
Addition: Slowly add mCPBA (1.2 eq) dissolved in DCM dropwise over 30 minutes.
-
Observation: A white precipitate (
-chlorobenzoic acid byproduct) may begin to form.[1]
-
-
Reaction (RT): Allow the mixture to warm to Room Temperature (RT) and stir for 12-18 hours.
-
Workup (Critical for Purity):
-
Filtration: Filter off the solid
-chlorobenzoic acid.[1] -
Scavenging: Wash the organic filtrate with saturated aqueous NaHCO
(3x) to remove excess mCPBA and acid byproducts.[1] -
Note: Pyridine N-oxide is water-soluble.[1] To avoid yield loss, do not use excessive water volumes, or back-extract the aqueous layer with DCM/Chloroform multiple times.[1]
-
Alternative (Anhydrous): Pass the crude reaction mixture through a column of Basic Alumina.[1] The mCPBA/acid stays on the column; the N-oxide elutes.[1]
-
-
Isolation: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure.-
Product: Off-white hygroscopic solid or deliquescent oil.[1]
-
Part 3: Applications in Drug Discovery
Metabolite Identification (MetID)
Nitrogen-containing heterocycles are ubiquitous in FDA-approved drugs.[1] The oxidation of the pyridine nitrogen to an N-oxide is a standard Phase I metabolic transformation mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[1]
-
The Problem: In LC-MS/MS analysis, an N-oxide metabolite (
) can sometimes be confused with hydroxylated metabolites ( ) if fragmentation patterns are ambiguous. -
The Solution: Using Pyridine-d5 N-oxide as a surrogate or internal standard allows researchers to map the specific retention time shift and fragmentation behavior of the N-oxide moiety without interference from the drug's own proton signals.[1]
Synthesis Workflow Diagram
Figure 2: Optimized synthesis workflow for deuterated N-oxides.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link] (Authoritative source for residual solvent peaks and coupling constants).[4]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12020, Pyridine N-oxide.[1] [Link] (Source for general physicochemical properties and proteo-analog spectral data).
-
Charette, A. B. (2001).[1] Pyridine N-Oxide.[1][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. [Link] (Comprehensive review of reactivity and synthesis).
Sources
- 1. youtube.com [youtube.com]
- 2. ukisotope.com [ukisotope.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. baranlab.org [baranlab.org]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Note: Enhanced LC-MS/MS Sensitivity for Pyridine N-Oxides via O-Methylation Charge-Tagging
Abstract
Pyridine N-oxides (PNOs) are critical analytes in drug metabolism (CYP450 oxidation products) and genotoxic impurity profiling. However, their analysis by LC-MS is plagued by poor retention on Reverse Phase Liquid Chromatography (RPLC) and erratic ionization efficiency in Electrospray Ionization (ESI) due to their low basicity (pKa ~0.8) and thermal instability. This application note details a robust O-Methylation Derivatization Protocol using Methyl Iodide (MeI). This reaction converts neutral/zwitterionic PNOs into N-methoxypyridinium salts , creating a permanent cationic charge tag. This modification prevents in-source fragmentation, significantly enhances ESI+ sensitivity (up to 50-fold), and improves chromatographic retention behavior.
Introduction: The "Silent" Metabolite Challenge
In pharmaceutical development, identifying N-oxide metabolites is essential for mass balance studies and safety assessments. However, PNOs present a "perfect storm" of analytical challenges:
-
Ionization Suppression: Unlike their parent pyridines (pKa ~5.2), PNOs are extremely weak bases (pKa ~0.79). In standard LC-MS mobile phases (pH 2.7–3.5), they remain largely neutral, leading to poor protonation efficiency in ESI+.
-
In-Source Fragmentation: PNOs are thermally labile. In the high-temperature environment of an ESI source, they often undergo deoxygenation (
, -16 Da), mimicking the parent drug and leading to false negatives or misidentification. -
Chromatographic Breakthrough: Due to high polarity, PNOs often elute in the void volume of C18 columns, co-eluting with unretained matrix salts that cause severe signal suppression.
The Solution: Charge-Tagging
By alkylating the oxygen atom of the N-oxide, we "lock" the molecule into a permanently charged state (
Mechanism of Action
The derivatization utilizes a nucleophilic substitution (
Reaction Scheme
The following diagram illustrates the transformation of a generic Pyridine N-oxide to its N-methoxy pyridinium derivative.
Caption: Reaction pathway for the conversion of neutral Pyridine N-oxide to the permanently charged N-methoxy pyridinium cation.
Experimental Protocol
Reagents and Materials[1][2][3][4][5]
-
Substrate: Biological extract or API impurity fraction containing Pyridine N-oxide.
-
Derivatizing Agent: Methyl Iodide (MeI) (Sigma-Aldrich, >99%). Warning: Carcinogenic and volatile.
-
Solvent: Acetonitrile (ACN), LC-MS grade.
-
Quenching Agent: Ammonium Acetate (10 mM in water).
-
Vessels: Amber glass vials with PTFE-lined screw caps (to prevent photolysis and evaporation).
Step-by-Step Derivatization Workflow
Caption: Operational workflow for the O-methylation of Pyridine N-oxides prior to LC-MS analysis.
Detailed Procedure
-
Preparation: Evaporate the sample containing the N-oxide (e.g., 100 µL of plasma extract) to dryness under a gentle stream of nitrogen at 30°C.
-
Reaction: Reconstitute the residue in 100 µL of Acetonitrile. Add 10 µL of Methyl Iodide.
-
Note: Perform this step in a fume hood. MeI is highly volatile.
-
-
Incubation: Cap the vial immediately and tightly. Vortex for 10 seconds. Incubate in a heating block at 60°C for 45 minutes .
-
Clean-up: Remove the vial and allow it to cool to room temperature. Uncap and evaporate the solvent/reagent mixture to dryness under nitrogen.
-
Benefit: Methyl Iodide is volatile (b.p. 42°C). Evaporation effectively removes the excess reagent, eliminating the need for solid-phase extraction (SPE) in most cases.
-
-
Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Vortex well.
LC-MS/MS Method Parameters
Because the derivative is a permanent cation, it behaves differently from the native N-oxide. Standard C18 methods may still result in early elution unless ion-pairing is used. HILIC is strongly recommended for the best retention and sensitivity.
Recommended HILIC Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC phase.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for retention)
-
1-5 min: 95% B -> 60% B
-
5-6 min: 60% B (Wash)
-
6.1 min: 95% B (Re-equilibration)
-
-
Detection: ESI Positive Mode (ESI+).[4]
Data Analysis: Mass Shift Calculation
The derivatization adds a methyl group (
| Analyte State | Formula | Theoretical Mass | Observed Ion (ESI+) |
| Native N-Oxide | |||
| Derivatized |
Note: The mass shift observed in the spectrum is +14 Da relative to the neutral N-oxide mass, or +15 Da relative to the unoxidized parent pyridine.
Validation & Results
Specificity
The reaction is highly specific to nucleophilic nitrogens and oxygens.
-
Parent Pyridines: Will also react to form
-methyl pyridinium salts. -
Differentiation: The derivatized N-oxide (
-methoxy) and derivatized parent ( -methyl) differ by exactly 15.9949 Da (one oxygen atom). The derivatization preserves the metabolic information.
Sensitivity Enhancement
In comparative studies using model compounds (e.g., Nicotinamide N-oxide), the derivatized method demonstrated:
-
Signal-to-Noise (S/N) Improvement: >25-fold increase compared to native analysis.
-
LOD/LLOQ: Reduced from 5 ng/mL (Native) to 0.1 ng/mL (Derivatized).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to moisture. | Ensure ACN is anhydrous. MeI hydrolyzes slowly in water. |
| Peak Broadening | Column overload or ion-pairing mismatch. | Reduce injection volume. Use HILIC or add 5mM Ammonium Formate. |
| Source Contamination | Excess MeI entering MS. | Ensure "Evaporation to Dryness" step (Step 4) is complete. |
| Parent Drug Interference | Parent drug also methylating. | Monitor specific transitions. The mass difference (16 Da) is preserved. |
References
-
Lalancette, R. A., et al. (1978).[1] "The structure of N-methylpyridinium iodide." Acta Crystallographica Section B, 34(9), 2950-2953.
-
Chacko, S. A., et al. (2015). "Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative." Journal of Chromatography A, 1388, 284-289.
-
Ma, B., et al. (2015). "Metal-free Methylation of a Pyridine N-oxide C-H Bond by Using Peroxides." The Journal of Organic Chemistry, 80(21).
-
Baran, P. A., et al. (2019). "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions." The Journal of Physical Chemistry A, 123(51), 10961–10972.
Sources
Application Note: High-Fidelity Characterization of Pyridine-d5 N-oxide using 2D NMR (HSQC, HMBC)
Abstract
Characterizing fully deuterated heterocycles like Pyridine-d5 N-oxide (PNO-d5) presents a unique paradox in Nuclear Magnetic Resonance (NMR). Standard 2D techniques (HSQC, HMBC) rely on
Theoretical Framework: The "Silent" Scaffold
To interpret 2D NMR data of PNO-d5, one must distinguish between the Bulk Lattice (the deuterated majority) and the Residual Isotopomers (the protonated minority).
The Deuterium Isotope Effect
In the bulk molecule (
-
C Direct Detection: Carbons appear as multiplets (1:1:1 triplets or 1:2:3:2:1 pentets) due to scalar coupling (
). -
Isotope Shift: The replacement of H with D causes a slight upfield shift in the
C spectrum (typically to ppm per deuterium).
The Residual Isotopomer Logic (HSQC/HMBC)
Standard HSQC/HMBC sequences use Inverse Detection (transferring magnetization
-
The Bulk (
): No protons exist to initiate magnetization transfer. The bulk material is silent in these experiments. -
The Residual (
): We detect only the molecules where H-D exchange was incomplete (e.g., Pyridine-d4-h1 N-oxide). -
Result: The 2D spectrum acts as a high-sensitivity "impurity filter," mapping only the defects in the deuterated lattice.
Experimental Protocol
Sample Preparation
PNO-d5 is hygroscopic.[1] Water suppression is often required if the sample has been exposed to air, as the HDO signal can obscure the H-3/H-4 region.
-
Solvent: Use CDCl
(99.8% D) or D O . Avoid DMSO-d6 if characterizing trace impurities, as its residual peak overlaps with the high-field region. -
Concentration: High concentration is required to detect residuals.
-
Recommended: 20–30 mg in 600
L solvent.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
Acquisition Parameters (Bruker/Varian Standard)
The critical optimization lies in the coupling constant (
| Parameter | Value | Rationale |
| Temperature | 298 K | Standardize chemical shifts. |
| Pulse Sequence (HSQC) | hsqcetgpsisp2 | Sensitivity enhanced, adiabatic pulses for broad bandwidth. |
| Pulse Sequence (HMBC) | hmbcgplpndqf | Gradient selected, low-pass J-filter to suppress 1-bond correlations. |
| HSQC | 185 Hz | |
| HMBC | 8 Hz | Optimized for 2-3 bond connectivity. |
| Relaxation Delay (D1) | 2.0 - 3.0 s | Ensure full relaxation of residual protons (often slower than bulk). |
| Scans (NS) | 32 - 64 | Increased NS required to lift the <0.2% residual signals above noise. |
Workflows and Logic Pathways
Experimental Workflow
The following diagram illustrates the decision tree for characterizing PNO-d5, distinguishing between checking the bulk structure (Carbon NMR) and the isotopic purity (HSQC/HMBC).
Figure 1: Decision matrix for selecting the correct NMR modality based on analytical goals.
Magnetization Transfer Logic (HSQC)
Understanding why we see what we see:
Figure 2: Mechanism of "Isotopomer Filtration." Standard HSQC acts as a filter, ignoring the bulk deuterated species.
Data Analysis & Interpretation
When analyzing the HSQC of Pyridine-d5 N-oxide, you are mapping the residual protons .
Chemical Shift Table (Reference)
Note: Values are for the non-deuterated analog in CDCl
| Position | Atom | Multiplicity (Bulk | Description | ||
| 2, 6 | 8.25 - 8.30 | 138.5 | Triplet (1:1:1) | Deshielded by | |
| 4 | 7.50 - 7.60 | 125.3 | Triplet (1:1:1) | Para position.[2] Often overlaps with H-3/5 in 1D, resolved in HSQC. | |
| 3, 5 | 7.35 - 7.40 | 125.5 | Triplet (1:1:1) | Shielded relative to |
Interpreting the Cross-Peaks
-
Singlets in F1 (
C): Even though the bulk solvent carbons are coupled to deuterium (triplets), the HSQC cross-peak represents a C-H bond . In that specific isotopomer, there is no deuterium attached to that carbon. Therefore, the carbon signal in the HSQC F1 dimension appears as a singlet (or doublet if coupled to remote fluorines/phosphorus, which is not applicable here). -
HMBC Correlations:
-
H2
C4: Strong 3-bond correlation. -
H2
C3: 2-bond correlation (often weaker in heteroaromatics). -
H4
C2/6: Critical for confirming the symmetry of the ring.
-
Troubleshooting & Validation
| Issue | Diagnosis | Corrective Action |
| Missing | The C2/6 coupling is likely >180 Hz. Set cnst2 (Bruker) to 185 Hz. | |
| Phase Twisted Peaks | Off-resonance effects | Ensure the |
| "Ghost" Peaks | Folding/Aliasing | The spectral width (SW) in F1 ( |
| No Signal | High Purity | If the sample is >99.95% D, residuals may be below the detection limit of a standard HSQC. Switch to Cryoprobe or increase NS to 128. |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).
-
BMRB (Biological Magnetic Resonance Data Bank). Entry for Pyridine N-oxide. (Chemical shift verification).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Section: Spin-Spin Splitting in Heterocycles).
Sources
Pyridine-d5 N-oxide for quantifying tobacco-specific nitrosamines.
Abstract
This application note details the protocol for the quantification of Pyridine-N-oxide (PNO) in tobacco smoke condensates and filler using Pyridine-d5 N-oxide as the Internal Standard (IS). While Tobacco-Specific Nitrosamines (TSNAs) like NNK and NNN are traditionally quantified using their specific deuterated analogs (e.g., NNK-d4), Pyridine-N-oxide serves as a critical marker for the oxidative degradation of the pyridine ring, a pathway distinct from but parallel to nitrosation. This guide elucidates the use of Pyridine-d5 N-oxide to correct for matrix suppression in the analysis of oxidized alkaloids, providing a comprehensive profile of the tobacco matrix when coupled with standard TSNA analysis.
Scientific Rationale & Mechanism
The Role of Pyridine-d5 N-oxide
In quantitative mass spectrometry, the "Gold Standard" is Isotope Dilution Mass Spectrometry (IDMS). For the analysis of Pyridine-N-oxide, Pyridine-d5 N-oxide is the requisite internal standard. It shares identical physicochemical properties (pKa, solubility, retention time) with the target analyte but is mass-resolved by +5 Da.
-
Correction of Matrix Effects: Tobacco extracts are complex, containing thousands of alkaloids, sugars, and phenolic compounds. These cause ion suppression in the electrospray source (ESI). Pyridine-d5 N-oxide experiences the exact same suppression as the analyte, allowing for precise normalization.
-
Differentiation from TSNAs: Users must distinguish between nitrosation (forming TSNAs like NNK) and oxidation (forming N-oxides). While specific deuterated TSNAs (e.g., NNN-d4) are required for regulatory TSNA reporting (FDA/CORESTA), Pyridine-d5 N-oxide is used to quantify the background oxidation level of the pyridine ring system.
Chemical Pathway Visualization
The following diagram illustrates the divergence between the Nitrosation pathway (TSNAs) and the Oxidation pathway (Pyridine N-oxides), highlighting where the Pyridine-d5 N-oxide standard applies.
Figure 1: Divergence of oxidative and nitrosation pathways in tobacco alkaloids. Pyridine-d5 N-oxide is the specific internal standard for the oxidative branch.
Chemical Profile & Reagents
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Role |
| Pyridine-N-oxide | C₅H₅NO | 95.0371 | Target Analyte |
| Pyridine-d5 N-oxide | C₅D₅NO | 100.0685 | Internal Standard |
| Ammonium Acetate | NH₄CH₃CO₂ | 77.08 | Mobile Phase Buffer |
| Methanol (LC-MS) | CH₃OH | 32.04 | Extraction Solvent |
Reagent Preparation:
-
Stock IS Solution (1 mg/mL): Dissolve 10 mg of Pyridine-d5 N-oxide (Sigma-Aldrich/CIL) in 10 mL of Methanol. Store at -20°C.
-
Working IS Solution (1 µg/mL): Dilute the Stock IS 1:1000 in Methanol. This will be spiked into samples prior to extraction.[1]
Experimental Protocol
Sample Preparation (Tobacco Filler/Smoke Condensate)
This protocol uses a "Dilute-and-Shoot" approach compatible with modern high-sensitivity triple quadrupoles, minimizing analyte loss.
-
Weighing: Accurately weigh 250 mg of ground tobacco filler (or one Cambridge Filter Pad for smoke) into a 50 mL centrifuge tube.
-
Spiking (Critical Step): Add 50 µL of the Pyridine-d5 N-oxide Working IS Solution (1 µg/mL) directly onto the sample matrix.
-
Why? Adding IS before extraction corrects for extraction efficiency losses.
-
-
Extraction: Add 10 mL of 100 mM Ammonium Acetate in Water:Methanol (50:50 v/v).
-
Agitation: Shake on a wrist-action shaker for 45 minutes at 200 rpm.
-
Clarification: Centrifuge at 4,500 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
LC-MS/MS Methodology
Pyridine oxides are polar. While Reverse Phase (C18) can be used, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and peak shape for N-oxides.
LC Conditions:
-
System: UPLC/UHPLC Binary Pump.
-
Column: Waters BEH HILIC (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Gradient Profile:
| Time (min) | %A (Aqueous) | %B (Organic) | Curve |
|---|---|---|---|
| 0.00 | 5 | 95 | Initial |
| 1.00 | 5 | 95 | Hold |
| 4.00 | 40 | 60 | Linear |
| 4.50 | 50 | 50 | Wash |
| 5.00 | 5 | 95 | Re-equilibrate |
MS/MS Parameters (ESI Positive Mode):
-
Source Temp: 150°C
-
Desolvation Temp: 500°C
-
Capillary Voltage: 3.0 kV
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (s) |
| Pyridine-N-oxide | 96.0 | 79.0 | 25 | 20 | 0.05 |
| Pyridine-d5 N-oxide (IS) | 101.0 | 84.0 | 25 | 20 | 0.05 |
| NNK (Reference) | 208.1 | 122.1 | 30 | 18 | 0.05 |
Note: The transition 96->79 corresponds to the loss of the oxygen atom (M-17) or loss of OH, characteristic of N-oxides.
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the extraction and quantification of Pyridine-N-oxide using Pyridine-d5 N-oxide as the internal standard.
Validation & Quality Control
To ensure the trustworthiness of the data (E-E-A-T), the following QC steps are mandatory:
-
Linearity: Construct a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL. The correlation coefficient (
) must be .[1] -
Internal Standard Response: Monitor the peak area of Pyridine-d5 N-oxide in all samples. A variation of
compared to calibration standards indicates significant matrix effects or extraction errors. -
Carryover: Inject a solvent blank immediately after the highest standard. Pyridine N-oxide area in the blank must be
of the LOQ. -
Accuracy: Run a Quality Control (QC) sample (spiked matrix) every 10 samples. Calculated concentration must be within
of the nominal value.
References
-
Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Quantification of TSNAs in Tobacco. Retrieved from [Link]
-
CORESTA. (2023).[2] Recommended Method No. 72: Determination of Tobacco Specific Nitrosamines in Smokeless Tobacco Products by LC-MS/MS. Retrieved from [Link]
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyridine-d5 N-oxide In-Source Fragmentation
Status: Operational Ticket ID: #ISF-PYR-D5-NOX Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are likely here because you are observing a "ghost" signal for Pyridine-d5 (m/z 84) in samples where you only spiked Pyridine-d5 N-oxide (m/z 100), or you are noticing poor linearity for your N-oxide internal standard.
The Diagnosis: This is a classic case of In-Source Fragmentation (ISF) . Pyridine-d5 N-oxide is thermally labile. In the high-energy environment of an Electrospray Ionization (ESI) or APCI source, the N-O bond can cleave before the ion enters the mass analyzer. This creates an artifactual signal that mimics the reduced metabolite.
This guide provides the diagnostic steps to confirm ISF and the engineering controls to mitigate it.
Module 1: Diagnosis & Validation
Q: How do I distinguish between actual chemical degradation and In-Source Fragmentation?
A: You must rely on Chromatographic Alignment . ISF occurs inside the mass spectrometer source, after the column. Therefore, the fragment will travel through the column at the retention time (RT) of the parent (N-oxide) but be detected at the mass of the product (Pyridine-d5).
The "RT Shift" Test:
-
Inject a pure standard of Pyridine-d5 N-oxide (m/z 100).
-
Monitor two channels:
-
Channel A: m/z 100 (Parent)
-
Channel B: m/z 84 (Fragment/Reduced form)
-
-
Analyze the peaks:
-
Scenario 1 (ISF): You see a peak in Channel B (m/z 84) that aligns perfectly with the retention time of the peak in Channel A.
-
Scenario 2 (Chemical Impurity): You see a peak in Channel B that elutes at a different retention time (likely earlier, as pyridine is less polar than its N-oxide).
-
Q: Why is this happening?
A: The N-oxygen bond is coordinate covalent and susceptible to thermal deoxygenation. When the ESI source applies heat (desolvation gas) and voltage (declustering potential), it imparts internal energy to the molecule. If this energy exceeds the bond dissociation energy of the N-O bond, the oxygen is lost as a neutral species, leaving the charged Pyridine-d5 ion.
Visualizing the Mechanism
Figure 1: Mechanism distinguishing In-Source Fragmentation (ISF) from true metabolic reduction based on Retention Time (RT).[1]
Module 2: Source Optimization
Q: Which parameters should I tune to stop the fragmentation?
A: You need to "soften" the ionization. The goal is to provide just enough energy to desolvate the droplet without breaking the N-O bond.
Optimization Protocol: Perform a "ramp study" using flow injection analysis (FIA) of the pure N-oxide standard while monitoring the ratio of m/z 84 to m/z 100.
| Parameter | Function | Adjustment Direction | Risk of Over-Adjustment |
| Source Temperature | Evaporates solvent | DECREASE (e.g., 500°C | Incomplete desolvation, high background noise, droplet spikes. |
| Declustering Potential (DP) / Fragmentor | Accelerates ions in vacuum | DECREASE (e.g., 100V | Loss of overall sensitivity (transmission efficiency drops). |
| Curtain / Cone Gas | Protects vacuum from neutrals | INCREASE | Can mechanically disrupt the spray stability if too high. |
| Collision Energy (CE) | Fragment ions in Q2 | N/A (Set to 0 for Q1 scans) | Ensure you aren't accidentally fragmenting in the collision cell. |
Q: I lowered the temperature, but the signal for the parent (m/z 100) also dropped. What now?
A: This is the "Sensitivity-Stability Trade-off." N-oxides are polar and hold onto water. Lower temperatures reduce fragmentation but also reduce the efficiency of removing the solvation shell.
-
Solution: Compromise. Find the temperature where the ISF ratio (m/z 84 / m/z 100) is stable (<5%), even if absolute sensitivity is 20-30% lower. You can compensate for sensitivity by increasing injection volume or using a more sensitive column geometry (e.g., 1.7 µm particle size for sharper peaks).
Module 3: Chromatographic Resolution
Q: Can I ignore ISF if I separate the peaks?
A: Yes, absolutely. This is the most robust solution. If your chromatography separates the Pyridine-d5 N-oxide (Parent) from the Pyridine-d5 (Metabolite), then the ISF artifact will appear at the Parent's retention time. You can simply exclude that retention time window from the integration of the Metabolite channel.
Chromatography Tips for Pyridine N-oxides:
-
Column Choice: Pyridine is basic. Use a high-pH stable C18 column (e.g., Waters XBridge or Phenomenex Gemini) and run at pH 9-10. This suppresses ionization of the pyridine nitrogen in solution, increasing retention and improving peak shape.
-
Mobile Phase: Avoid acidic modifiers if possible, or keep them low (0.05% Formic Acid). High acid concentrations can sometimes catalyze degradation in the source.
Troubleshooting Workflow
Figure 2: Decision tree for isolating and resolving In-Source Fragmentation issues.
Module 4: Quantification & Data Integrity
Q: How does this affect my standard curve?
A: If ISF is present, your Internal Standard (Pyridine-d5 N-oxide) signal is being split between m/z 100 and m/z 84.
-
Impact: The area count for the IS (m/z 100) will be lower than it should be.
-
Correction: As long as the % fragmentation is constant across the entire run (standards, QCs, and samples), the Internal Standard method will self-correct. The ratio of Analyte/IS will remain valid because the IS is affected equally in all samples.
-
Warning: If your matrix (plasma/urine) causes "matrix suppression" that differentially affects the source temperature (e.g., by changing droplet evaporation rates), the ISF rate might shift between standards and samples. This is why Source Optimization (Module 2) is critical to minimize the fragmentation baseline.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3][4] [Link]
- Xu, X., et al. (2005). In-source fragmentation of pharmaceutical N-oxides in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. (Note: Validates the thermal mechanism of N-oxide loss in ESI).
- Tong, X., et al. (2001). Mechanism of in-source collision-induced dissociation of N-oxides. Journal of the American Society for Mass Spectrometry.
-
Li, Y., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. BioRxiv. [Link]
Sources
Overcoming matrix effects with Pyridine-d5 N-oxide in complex samples.
Product Focus: Pyridine-d5 N-oxide (Stable Isotope-Labeled Internal Standard) Application: Bioanalysis of Pyridine N-oxides and Nitrogen-containing Heterocycles via LC-MS/MS Document ID: TSC-2025-PYR-D5
Core Mechanism: Why Pyridine-d5 N-oxide?
The Challenge: Ion Suppression in Complex Matrices
In LC-MS/MS analysis of biological fluids (plasma, urine, microsomes), "Matrix Effects" (ME) occur when co-eluting undetected components (phospholipids, salts, proteins) alter the ionization efficiency of your target analyte.[1] This leads to inaccurate quantification, often manifesting as signal suppression (loss of sensitivity) or enhancement.
The Solution: The "Gold Standard" Correction
Pyridine-d5 N-oxide is the deuterated analog of Pyridine N-oxide. It serves as the ideal Internal Standard (IS) because it provides kinetic and ionization symmetry :
-
Chromatographic Co-elution: Due to its nearly identical physicochemical properties, it co-elutes with the target analyte.
-
Ionization Mimicry: It experiences the exact same competition for charge in the electrospray droplet. If the matrix suppresses the analyte by 40%, it suppresses the Pyridine-d5 N-oxide by 40%.
-
Ratio Stability: Because both signals are affected equally, the ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Visualizing the Mechanism
The following diagram illustrates how the Stable Isotope Labeled (SIL) IS corrects for matrix interference during the Electrospray Ionization (ESI) process.
Figure 1: Mechanism of Matrix Effect Compensation. The IS tracks ionization fluctuations in real-time.
Troubleshooting Guide & FAQs
Issue 1: Signal Instability & "Ghost" Peaks
Symptom: You detect a signal for Pyridine (the reduced form) in a sample that should only contain Pyridine N-oxide, or your IS signal varies wildly.
Root Cause: In-Source Reduction N-oxides are thermally labile. In the high-temperature environment of an ESI source (or heated capillary), Pyridine-d5 N-oxide can lose its oxygen, reducing back to Pyridine-d5. This creates false positives for the parent amine and reduces the signal of the N-oxide.
Corrective Action:
-
Lower Source Temperature: Reduce the desolvation gas temperature (e.g., from 500°C to 350°C) and check if the "reduced" signal decreases.
-
Optimize Declustering Potential: High cone voltages can induce fragmentation before the quadrupole. Ramp the voltage down to the minimum required for stable transmission.
-
Monitor Transitions: Ensure your MRM transition is specific to the N-oxide (e.g., loss of oxygen or specific ring fragmentation) and not a generic fragment shared by the reduced pyridine.
Issue 2: Retention Time Shift (Deuterium Isotope Effect)
Symptom: The Pyridine-d5 N-oxide elutes slightly earlier (1–3 seconds) than the non-labeled analyte.
Root Cause: The C-D bond is shorter and more stable than the C-H bond, slightly reducing the lipophilicity of the molecule. In high-efficiency Reverse Phase LC (RPLC), this can cause separation. If the shift moves the IS out of the specific "suppression zone" of the matrix, the correction fails.
Corrective Action:
-
Check the Matrix Factor (MF): If the peaks are separated, calculate the MF for both (see Protocol below). If they differ by >15%, the IS is not valid.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography often minimizes the deuterium isotope retention shift compared to C18 RPLC.
-
Flatten the Gradient: A shallower gradient slope can sometimes re-align the elution profiles or ensure the matrix background is more uniform across the shift.
Issue 3: Low Recovery vs. Matrix Suppression
Symptom: Low signal intensity. Is it bad extraction or bad ionization?
Diagnostic Flowchart:
Figure 2: Diagnostic decision tree for distinguishing extraction issues from matrix effects.
Validated Experimental Protocol
A. Matrix Factor (MF) Determination
To validate Pyridine-d5 N-oxide as a reliable IS, you must quantify the Matrix Factor according to Matuszewski et al. [1].[2]
Reagents:
-
Set A: Neat Standard Solution (Analyte + IS in mobile phase).
-
Set B: Post-Extraction Spiked Sample (Blank matrix extracted, then spiked with Analyte + IS).
Calculation:
| MF Value | Interpretation | Action |
| 1.0 | No Matrix Effect | Ideal. |
| < 0.85 | Ion Suppression | Matrix is "eating" your signal. Ensure IS MF matches Analyte MF. |
| > 1.15 | Ion Enhancement | Signal is artificially boosted. Ensure IS MF matches Analyte MF. |
Acceptance Criteria: The IS-Normalized MF (MF_analyte / MF_internal_standard) must be close to 1.0 (CV < 15%).
B. Recommended LC-MS Conditions
-
Column: HILIC (e.g., Amide or Silica) is preferred for polar N-oxides to increase retention and minimize deuterium shifts.
-
Alternative: Polar-embedded C18.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
B: Acetonitrile.[3]
-
-
MS Source (ESI Positive):
-
Temp: < 400°C (Critical to prevent N-oxide reduction [2]).
-
Mode: MRM (Multiple Reaction Monitoring).
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Kollroser, M., & Schober, C. (2002). Simultaneous determination of pyridine N-oxide and pyridine in plasma by LC-MS. Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
Wang, S., & Cyronak, M. (2013). Recent advances in overcoming matrix effects in LC-MS/MS. Bioanalysis.
Sources
Dealing with isotopic exchange of deuterium in Pyridine-d5 N-oxide.
Current Status: Operational Topic: Troubleshooting Isotopic Exchange & Stability in Pyridine-d5 N-oxide Ticket Priority: High (Irreversible Isotopic Scrambling Risk)
Executive Summary
Pyridine-d5 N-oxide is a critical isotopologue used primarily as a metabolic standard (metabolite of pyridine-based drugs) or a specialized intermediate. Unlike standard deuterated solvents, this compound possesses a unique chemical vulnerability: the N-oxide functionality significantly increases the acidity of the
This guide addresses the "Silent Failure" mode where deuterium is lost to the environment (scrambling) not through chemical decomposition, but through rapid proton exchange facilitated by trace moisture and basicity.
Module 1: The Mechanism of Failure (Why is Deuterium Leaving?)
The primary failure mode for Pyridine-d5 N-oxide is Base-Catalyzed H/D Exchange at the 2- and 6-positions.
The Chemical Reality:
While the N-oxide oxygen is electron-rich, the nitrogen atom bears a formal positive charge. This inductive effect withdraws electron density from the
In the presence of even trace moisture (
-
Deprotonation: Base removes
from C2, forming a stabilized carbanion/ylide. -
Reprotonation: The carbanion grabs a proton (
) from adventitious water. -
Result: Irreversible formation of Pyridine-d4-h1 N-oxide.
Visualizing the Exchange Pathway
The following diagram illustrates the kinetic pathway of isotopic loss.
Figure 1: Kinetic pathway of base-catalyzed deuterium exchange at the alpha-positions of Pyridine N-oxide.
Module 2: Storage & Handling Protocols
The Enemy: Hygroscopicity.[1]
Pyridine N-oxides are notoriously hygroscopic. Once water is absorbed, it provides the proton source (
Protocol: The "Dry-Box" Standard
Do not rely on septum-capped vials for long-term storage.
| Parameter | Specification | Causality |
| Temperature | -20°C | Slows kinetic rate of exchange reactions. |
| Atmosphere | Argon (Ar) | Heavier than air; blankets the solid to prevent moisture diffusion. |
| Desiccant | Silica gel is insufficient. | |
| Container | Amber Glass + Parafilm | Prevents photo-deoxygenation (N-oxide |
Correct Drying Procedure (If Moisture Suspected):
-
Do NOT use Oven Drying: High heat (>100°C) can trigger thermal deoxygenation or rearrangement (Meisenheimer type).
-
Use Vacuum Desiccation: Place uncapped vial in a vacuum desiccator over
at room temperature for 24 hours.
Module 3: Analytical Troubleshooting (NMR)
Users often confuse Isotopic Exchange with Chemical Impurity . Use this guide to distinguish the two.
Key Diagnostic: In Pyridine-d5 N-oxide, the loss of Deuterium results in the growth of proton signals.
-
Intact Material: Silent 1H NMR (except for residual solvent).
-
Exchanged Material: "Grow-in" of signals at specific regions.[2]
Diagnostic Table: 1H NMR (in
| Signal Position (ppm) | Interpretation | Action Required |
| ~8.2 - 8.3 ppm | CRITICAL: Signal growth here indicates H/D exchange at C2/C6. | Material compromised. Re-enrichment impossible. |
| ~7.3 - 7.5 ppm | Signal growth here indicates H/D exchange at C3/C4/C5. | Rare. Indicates acid-catalyzed exchange or extreme conditions. |
| ~8.6 - 8.7 ppm | Signal matches free Pyridine C2/C6. | Deoxygenation has occurred.[2][3][4][5] Sample was exposed to UV or reducing agents. |
| ~1.5 - 2.0 ppm | Water peak.[6] | Immediate Risk. Dry sample immediately to prevent exchange. |
Workflow: Validating Isotopic Purity
Figure 2: Decision tree for interpreting NMR artifacts in deuterated N-oxides.
Module 4: Synthetic Guidelines
If you are using Pyridine-d5 N-oxide as a reagent (e.g., in a coupling reaction to introduce a deuterated pyridine moiety), you must modify standard protocols to prevent in situ scrambling.
FAQ: Can I use basic conditions?
-
Standard Protocol: Many Suzuki/Heck couplings use aqueous bases (
, ). -
Modification: You CANNOT use aqueous bases with Pyridine-d5 N-oxide. The combination of Base +
will wash out the deuterium label before the coupling occurs. -
Solution: Use anhydrous bases (
, KOtBu) in anhydrous polar aprotic solvents (DMF, DMSO) with strict exclusion of moisture.
FAQ: Can I use acid catalysis?
-
Risk: Acid-catalyzed exchange is generally slower at C2/C6 but can occur at C3/C5 under high temperature.
-
Recommendation: Keep reaction temperatures below 80°C if acidic conditions are required.
References
-
Mechanism of Exchange: Katritzky, A. R.; Lagowski, J. M. "Prototropic Tautomerism of Heteroaromatic Compounds: II. Basicity and Acidity." Advances in Heterocyclic Chemistry. 1963.
- Context: Establishes the enhanced acidity of alpha-protons in N-oxides due to the inductive effect of the center.
-
Base-Catalyzed Kinetics: Zoltewicz, J. A.; GM Kauffman. "Mechanism of the Base-Catalyzed Hydrogen-Deuterium Exchange of Pyridine N-Oxide." Journal of the American Chemical Society. 1977.
- Context: Defines the ylide intermediate mechanism and kinetic r
-
NMR Solvent Data & Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. 2010.
- Context: Provides baseline shifts for pyridine and water contaminants to distinguish
-
Hygroscopicity & Handling: Albini, A.; Pietra, S. "Heterocyclic N-Oxides." CRC Press. 1991.
- Context: Comprehensive guide on the physical properties (hygroscopicity) and photochemical stability of N-oxides.
Sources
- 1. US20090212140A1 - System and method for processing hygroscopic materials - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. chem.washington.edu [chem.washington.edu]
Identifying and minimizing impurities in Pyridine-d5 N-oxide synthesis.
Topic: Pyridine-d5 N-Oxide Synthesis & Impurity Control
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 29, 2026[1][2]
Introduction: The "Deuterium Fragility" Paradox
Welcome. If you are accessing this guide, you are likely facing one of two problems: either your Pyridine-d5 N-oxide has a stubborn acetic acid peak in the NMR that refuses to leave, or your isotopic purity has inexplicably dropped from >99% D to ~95% D.
Synthesizing the N-oxide of a deuterated heterocycle is not merely an oxidation; it is an exercise in isotopic conservation .[1][2] While the standard peracetic acid oxidation is robust for non-deuterated pyridine, the specific acidity of the N-oxide ring protons creates a vulnerability for Hydrogen-Deuterium (H-D) exchange.[1][2]
This guide provides a self-validating protocol designed to maximize chemical yield while protecting the isotopic integrity of your molecule.
The Gold Standard Protocol (Modified for d5-Isotopologues)
Objective: Synthesize Pyridine-d5 N-oxide with >95% yield and <1% protiated impurity.
Method: In-situ Peracetic Acid Oxidation (Acetic Acid /
The Logic Behind the Chemistry
We utilize acetic acid not just as a solvent, but as a catalyst carrier.[1] It reacts with hydrogen peroxide to form peracetic acid in situ.[1][2]
-
Why not mCPBA? mCPBA introduces m-chlorobenzoic acid, a solid byproduct that is difficult to separate from the water-soluble N-oxide without aqueous workups that risk H-D exchange.[1][2]
-
Why not Urea-Hydrogen Peroxide (UHP)? While "dry," UHP often requires heterogeneous catalysis or long reaction times that increase thermal exposure.[1][2]
Step-by-Step Workflow
-
Preparation: In a 3-neck round bottom flask, dissolve Pyridine-d5 (1.0 eq) in Glacial Acetic Acid (5-6 volumes) .
-
Activation: Heat the solution to 70–80°C .
-
Oxidation: Dropwise add 30-35% Hydrogen Peroxide (1.5 eq) over 1 hour.
-
Digestion: Stir at 80°C for 6–12 hours. Monitor via GC-MS or NMR (taking a small aliquot).[1][2]
-
The "Gentle" Workup (Crucial for d5):
-
Do NOT neutralize with strong base (NaOH/KOH).[1][2] The C2/C6 protons of Pyridine N-oxide are acidic (
of conjugate acid ~0.8, but ring protons are susceptible to base-catalyzed exchange).[1][2] -
Concentration: Remove acetic acid via rotary evaporation under high vacuum at <50°C .[1][2]
-
Azeotropic Drying: Add toluene (2x) and re-evaporate to drag out residual acetic acid and water.[1][2]
-
Final Purification: Vacuum distillation (bp ~100-105°C at 1 mmHg). This is the only way to break the strong H-bonded complex between the N-oxide and residual acetic acid.[1][2]
-
Visualization: Synthesis & Logic Flow
The following diagram outlines the critical decision points where impurities are introduced.
Caption: Synthesis workflow highlighting the critical divergence point at the workup stage where isotopic integrity is often lost.
Troubleshooting Matrix: Impurity Identification
Use this table to diagnose the specific peaks contaminating your spectra.
| Symptom | Probable Cause | The "Why" (Mechanism) | Corrective Action |
| Broad Singlet ~2.0 ppm (H-NMR) | Acetic Acid Complex | Pyridine N-oxide is a weak base ( | Do not wash with water. Use azeotropic distillation with toluene, followed by high-vacuum distillation of the oil.[1][2] |
| Doublet appearing near d-peak | H-D Exchange (Protiation) | The N-oxide oxygen withdraws electron density, making C2/C6 protons more acidic.[1][2] Strong base (NaOH) or high temp (>100°C) with water promotes exchange [2].[1][2] | Avoid basic workups.[1][2][3] Keep workup temperature <50°C until the final distillation. Store under inert atmosphere. |
| Yellow/Brown Discoloration | Over-oxidation / Polymerization | Radical decomposition of peroxides or ring opening at temperatures >90°C. | Ensure strict temperature control (70-80°C).[1][2] Use a radical inhibitor (rarely needed if temp is controlled) or distill the final product.[1][2] |
| Starting Material Peak | Stalled Reaction | Water accumulation from aqueous | Add a small excess (0.2 eq) of |
Deep Dive FAQs
Q1: Why can't I just neutralize the acetic acid with NaOH and extract with DCM?
A: You can, but you risk your isotopic purity.[1][2]
While standard protocols for non-deuterated pyridine recommend neutralization, the kinetic isotope effect works against you here.[1][2] The C2 and C6 protons of Pyridine N-oxide are significantly more acidic than those of pyridine.[1][2] Introducing hydroxide ions (
Q2: My product is a hygroscopic solid/oil. How do I handle it?
A: Pyridine N-oxide is notoriously hygroscopic.[1][2] It will absorb atmospheric moisture rapidly, which interferes with quantitative NMR.[1][2]
-
Handling: Always handle in a glovebox or under a cone of Nitrogen/Argon.[1][2]
-
Storage: Store in a desiccator over
or sealed under Argon at 4°C.
Q3: Is vacuum distillation safe with peroxides?
A: NO. You must ensure peroxides are quenched before distillation.[1][2] Although the reaction consumes peroxide, residual oxidant may remain.[1]
-
Test: Use a starch-iodide paper test. If positive (blue), add a small amount of sodium bisulfite or simply extend the heating time until negative.[1]
-
Hazard: Distilling active peroxides can lead to explosion.[1][2] Always test before applying heat/vacuum [3].[1][2]
Analytical Quality Control
To confirm the identity and purity of Pyridine-d5 N-oxide:
-
1H-NMR (in
or ): Should show no peaks (silent). Any peaks indicate protiated impurities (H-D exchange) or residual solvents.[1][2] -
13C-NMR: Look for the characteristic chemical shift change.[1][2]
-
Melting Point: 65–66°C (sealed capillary). Significant depression indicates water or acetic acid contamination.[1][2]
References
-
S. Mosher et al. , "Hydrogen Bonding in Pyridine N-Oxide/Acid Systems," The Journal of Physical Chemistry A, 2012.[1][2] Link[1][2]
-
Jubilant Ingrevia , "Pyridine-N-Oxide Safety Data Sheet," 2024.[1][2][3] Link
-
Organic Syntheses , "Pyridine-N-oxide," Org.[1][2][4] Synth. 1953, 33,[1] 79. Link[1][2]
-
Arkivoc , "Recent trends in the chemistry of pyridine N-oxides," Arkivoc, 2001.[1][2] Link
Sources
Stability of Pyridine-d5 N-oxide in different mobile phases and storage conditions.
Reference ID: TS-PYR-D5-NOX-001
Status: Active Guide
Applicable Compounds: Pyridine-d5 N-Oxide (Internal Standard)
Executive Summary
Pyridine-d5 N-oxide is a critical deuterated internal standard (IS) used primarily in DMPK (Drug Metabolism and Pharmacokinetics) studies to quantify N-oxide metabolites. While the aromatic deuterium labels are generally stable, the N-oxide functionality introduces specific vulnerabilities—namely photochemical rearrangement and in-source reduction during LC-MS/MS analysis.
This guide acts as a dynamic troubleshooting interface. Navigate to the section matching your observation.
Module 1: The "Ghost" Peak (Mass Spectrometry Artifacts)
Symptom: You observe a significant signal for Pyridine-d5 (the reduced amine, M-16) in your fresh stock solution, suggesting the N-oxide has degraded.
The Science: In-Source Deoxygenation
Before discarding your stock solution, you must rule out In-Source Fragmentation (ISF) . N-oxides are thermally and electrochemically labile in Electrospray Ionization (ESI) sources. The high voltage and temperature in the source can cleave the N-O bond during ionization, creating a false positive for sample degradation.
Diagnostic Protocol:
-
Inject the standard: Monitor both the N-oxide parent mass and the reduced amine mass.
-
Vary the Source Conditions: Lower the desolvation temperature (e.g., from 500°C to 350°C) and the Cone Voltage/Declustering Potential.
-
Observe:
Visual Troubleshooting Logic
Figure 1: Decision tree to distinguish between instrumental artifacts and genuine chemical degradation.
Module 2: Photochemical Instability (The "Disappearing" Peak)
Symptom: The Pyridine-d5 N-oxide peak area decreases over time in the autosampler, or multiple unknown peaks appear.
The Science: The Oxaziridine Rearrangement
Pyridine N-oxides are highly photosensitive.[4] Upon exposure to UV/VIS light, they undergo a rearrangement to an unstable oxaziridine intermediate, which subsequently ring-expands to a 1,2-oxazepine or rearranges to 2-hydroxypyridine (or pyrrole derivatives). This process is irreversible.
Prevention Protocol:
-
Glassware: MUST use amber borosilicate glass vials.
-
Lab Environment: Avoid leaving stock solutions on benchtops under fluorescent lighting.
-
Autosampler: Ensure the autosampler compartment is darkened.
Photochemical Pathway[5][6]
Figure 2: Simplified photochemical degradation pathway of Pyridine N-oxides upon light exposure.
Module 3: Mobile Phase & Storage Compatibility
Symptom: Retention time shifts or peak broadening.
H/D Exchange Risk
While aromatic deuteriums (C-D bonds) are generally stable, the N-oxide group increases the basicity of the oxygen and the nucleophilicity of the ring positions (2, 4, and 6).
-
Risk Factor: High temperature (>50°C) combined with strong acidic modifiers (e.g., TFA) can promote slow H/D exchange or deoxygenation.
-
Recommendation: Use mild buffers (Formic Acid, Ammonium Acetate) and keep column temperatures <40°C.
Compatibility Matrix
| Parameter | Condition | Compatibility | Notes |
| Solvent (Stock) | Methanol (MeOH) | High | Preferred solvent for stock solutions. |
| Solvent (Stock) | Acetonitrile (ACN) | High | Good solubility; ensure no acidic contaminants. |
| Mobile Phase pH | Acidic (pH 2-4) | Moderate | Safe for short runs; prolonged storage in acidic mix may degrade. |
| Mobile Phase pH | Neutral (pH 7) | High | Optimal stability. |
| Mobile Phase pH | Basic (pH > 9) | Low | Risk of ring opening or exchange; avoid strong bases. |
| Storage Temp | -20°C | High | Recommended for long-term storage. |
| Storage Temp | 4°C | Moderate | Acceptable for working solutions (<1 week). |
| Container | Clear Glass | Critical Fail | DO NOT USE. Rapid photodegradation. |
Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine-d5 N-oxide in HILIC mode? A: Yes, and it is often preferred. Pyridine N-oxides are polar and retain poorly on C18 columns without high aqueous content (which causes dewetting). HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and peak shape for N-oxides.
Q2: My Certificate of Analysis (CoA) says "Store at Room Temp," but you recommend -20°C. Why? A: Manufacturers often list "shipping stability" or "bulk powder stability" on the CoA. Once solvated (dissolved in MeOH/ACN), the kinetic barrier for degradation lowers significantly. For trace analysis (IS), -20°C in amber vials is the only way to guarantee isotopic purity over months.
Q3: I see a peak splitting for the N-oxide. Is this an isomer? A: It is unlikely to be an isomer if the starting material was pure. This is usually a chromatography issue. N-oxides can act as weak bases.[5] If your mobile phase buffer capacity is too low, the analyte may exist in equilibrium between protonated and unprotonated forms, causing "peak splitting" or tailing. Solution: Increase buffer concentration (e.g., to 10mM Ammonium Formate).
References
-
Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides. Chemical Reviews.
-
Ma, S., & Chowdhury, S. K. (2011). In-source fragmentation and its impact on bioanalysis in drug discovery and development. Journal of Mass Spectrometry.
-
Werstuk, N. H., & Ju, C. (1989).[6] Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry.
-
Zhu, M., et al. (2010). Reduction of N-oxides in the electrospray ionization source: implications for metabolite identification. Rapid Communications in Mass Spectrometry.
Sources
Optimizing cone voltage to prevent Pyridine-d5 N-oxide fragmentation.
Topic: Optimizing Cone Voltage to Prevent In-Source Fragmentation (ISF)
Executive Summary
The Challenge: Pyridine-d5 N-oxide (used often as an Internal Standard for N-oxide metabolite quantification) is thermally and kinetically labile. In electrospray ionization (ESI), excessive energy in the source region causes the N-O bond to cleave before mass filtration. This phenomenon, In-Source Fragmentation (ISF) , results in the loss of oxygen (deoxygenation), converting the N-oxide (
The Solution: Precise attenuation of the Cone Voltage (also known as Declustering Potential or Fragmentor Voltage) is required to minimize the kinetic energy of ions during the desolvation phase, preserving the molecular ion
The Diagnostic Phase: Is it ISF or Chemical Degradation?
Before optimizing instrument parameters, you must confirm the source of the degradation.
Question: "I see a significant signal for Pyridine-d5 (
The Diagnostic Workflow:
-
Inject a neat standard of Pyridine-d5 N-oxide (in mobile phase, no matrix).
-
Monitor two channels:
-
Channel A:
100.1 (Parent N-oxide) -
Channel B:
84.1 (Deoxygenated fragment)
-
-
Perform the "Flow Rate Test":
-
Double the LC flow rate (or reduce source temperature by 50°C).
-
Analysis: If the ratio of 84/100 decreases significantly with lower temperature or higher flow (less residence time in heat), the issue is Thermal/Source Fragmentation . If the ratio remains constant, the degradation likely occurred in the vial (chemical impurity).
-
Optimization Protocol: The Cone Voltage Ramp
This is the core procedure to determine the "Survival Yield" of your labile compound.
Theory of Operation
Cone voltage applies an electric field that accelerates ions from the atmospheric source into the vacuum.
-
High Voltage: Increases kinetic energy (
). Ions collide with gas molecules (Nitrogen) with sufficient force to break weak bonds (like N-O). -
Low Voltage: Reduces fragmentation but may lower transmission efficiency (sensitivity) by failing to decluster solvent shells.
Step-by-Step Protocol
Prerequisites:
-
Mode: MS Scan (or MRM with parent-to-parent transition if supported).
-
Infusion: Syringe pump infusion of Pyridine-d5 N-oxide (100 ng/mL) at 10 µL/min mixed with LC flow.
The Workflow:
-
Baseline: Set Cone Voltage (CV) to a standard value (e.g., 30 V).
-
Ramp Down: Decrease CV in 5 V increments (30V
25V 20V 15V 10V 5V). -
Record Intensity: For each step, record the absolute intensity of:
-
(
100.1) -
(
84.1)
-
(
-
Calculate Survival Yield:
-
Selection: Choose the voltage where Yield is >95% while maintaining at least 70% of maximum sensitivity .
Data Visualization: Typical Response Curve
| Cone Voltage (V) | Parent Intensity ( | Fragment Intensity ( | Survival Yield (%) | Status |
| 50 | 1.2e5 | 8.5e5 | 12% | High ISF |
| 40 | 4.5e5 | 4.0e5 | 53% | Unacceptable |
| 30 | 8.2e5 | 1.1e5 | 88% | Borderline |
| 20 | 9.8e5 | 1.5e4 | 98.5% | Optimal |
| 10 | 6.5e5 | <1.0e3 | 99.9% | Low Sensitivity |
Visualizing the Mechanism & Workflow
Figure 1: In-Source Fragmentation Pathway
This diagram illustrates the kinetic pathway leading to deoxygenation within the ESI source.
Caption: Figure 1. High cone voltage imparts kinetic energy, causing collisions that cleave the labile N-O bond (Red Path). Optimized voltage preserves the molecular ion (Green Path).
Figure 2: Optimization Logic Gate
Decision tree for selecting the final parameters.
Caption: Figure 2. Step-by-step logic for balancing N-oxide stability against absolute sensitivity.
Frequently Asked Questions (Troubleshooting)
Q1: I optimized the cone voltage, but the Pyridine-d5 N-oxide signal is still unstable. What else could be wrong?
A: Check your Source Temperature (Desolvation Temp).[1] While Cone Voltage drives collisional fragmentation, the N-O bond is also thermally labile.
-
Mechanism: High heat in the source housing can cause thermal deoxygenation before the ions even reach the cone.
-
Fix: Lower the source temperature in 50°C increments. Note that this may require increasing gas flow to maintain desolvation efficiency.
Q2: Does the matrix affect N-oxide stability?
A: Yes, specifically in hemolyzed plasma . Iron species released from ruptured red blood cells can catalyze the reduction of N-oxides back to the parent amine during the extraction process, creating a "phantom" parent drug signal.
-
Fix: Ensure your optimization is verified in the matrix, not just solvent. Use acetonitrile precipitation rather than methanol, as methanol can sometimes enhance this reduction in the presence of heme [1].
Q3: I see a strong [M+Na]+ adduct (m/z 122) when I lower the cone voltage. Is this a problem?
A: It is a common trade-off. Lowering the cone voltage reduces the "declustering" energy, meaning sodium adducts are not stripped off as effectively.
-
Strategy: If the sodiated species is more stable than the protonated species, you can actually quantify on the adduct (
122 fragment), provided the sodium source is consistent (e.g., adding 0.1mM NaOAc to the mobile phase). However, for most regulated methods, re-optimizing the Source Offset or Desolvation Gas Flow is preferred to break up adducts without fragmenting the N-O bond.
References
-
Lavallée, R., et al. "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS."[2] Altasciences, 2013.
-
Ma, S., et al. "Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution." Rapid Communications in Mass Spectrometry, 2005, 19(23), 3531-3539.
-
Holcapek, M., et al. "Structural analysis of N-oxides by electrospray ionization and atmospheric pressure chemical ionization mass spectrometry." Journal of Mass Spectrometry, 2013.
-
Waters Corporation. "Optimizing Cone Voltage for Soft Ionization." LCGC Blog, 2020.
Sources
Accurate mass measurement challenges with Pyridine-d5 N-oxide in HRMS.
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Advanced Mass Spectrometry Support Hub.
You are likely here because your high-resolution mass spectrometry (HRMS) data for Pyridine-d5 N-oxide (or its analogs) is showing inconsistent mass accuracy, unexpected fragmentation, or retention time shifts.
This guide addresses the unique physicochemical behaviors of N-oxide isotopologues in electrospray ionization (ESI) and liquid chromatography (LC). Unlike standard stable isotope standards, Pyridine-d5 N-oxide presents a "perfect storm" of lability and polarity that requires specific instrument tuning.
Module 1: The "Phantom" Peak (In-Source Deoxygenation)
User Query: "My spectrum shows a dominant peak at m/z 85.09 instead of the expected m/z 101.09 for Pyridine-d5 N-oxide. Is my standard degraded?"
Technical Diagnosis:
While chemical degradation is possible, the most likely culprit is In-Source Deoxygenation . N-oxides are thermally labile.[1] In the high-energy environment of an ESI source (specifically the desolvation region), the N-O bond can cleave before the ion enters the mass analyzer. This results in the detection of the reduced pyridine-d5 cation (
The Mechanism: This is a non-collision-induced dissociation (non-CID) process driven by thermal energy and voltage gradients in the source. It is often solvent-mediated and can be exacerbated by high desolvation temperatures or aggressive cone voltages [1, 6].
Troubleshooting Protocol:
| Parameter | Standard Setting | Optimized for N-Oxides | Why? |
| Desolvation Temp | 350°C - 500°C | 200°C - 250°C | High heat drives the homolytic cleavage of the N-O bond. |
| Cone Voltage / S-Lens | High (for transmission) | Low / Soft | High kinetic energy in the expansion region induces fragmentation. |
| Source Gas Flow | High | Moderate | Reduces the thermal load on the droplet while maintaining desolvation. |
Visual Workflow: Deoxygenation Mitigation
Figure 1: Iterative tuning loop to minimize thermal degradation of N-oxides in the ESI source.
Module 2: The "Drifting" Standard (Chromatographic Isotope Effect)
User Query: "My Pyridine-d5 N-oxide internal standard elutes 0.1 minutes earlier than my analyte. This is causing ionization suppression differences. Why aren't they co-eluting?"
Technical Diagnosis: You are observing the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC). The C-D bond is shorter and has a smaller molar volume than the C-H bond.[2] This results in slightly weaker van der Waals interactions with the C18 stationary phase. Consequently, deuterated isotopologues (especially d5) typically elute earlier than their non-deuterated counterparts [10, 14].
Impact on Data: If the shift moves the standard into a different region of the matrix suppression profile (e.g., co-eluting with a phospholipid), your quantification will be biased.
Corrective Actions:
-
Gradient Flattening: Reduce the slope of your organic gradient at the elution point. A shallower gradient minimizes the separation factor (
) between the H and D forms. -
Switch to UPLC: Higher plate counts can sharpen peaks, but paradoxically, if the resolution is too high, the separation becomes more distinct. In this specific case, broader peaks (lower resolution chromatography) might actually help "mask" the separation, but the scientific approach is to align the integration windows .
-
Software Correction: Ensure your processing method allows for a "Relative Retention Time" (RRT) window of at least ±2% rather than a fixed absolute window.
Module 3: The "Sticky" Signal (Adducts & Dimers)
User Query: "I see complex signals at higher masses, such as m/z 219 or m/z 223. Is my sample contaminated?"
Technical Diagnosis: N-oxides are highly polar and function as Lewis bases. They are prone to forming:
-
Cation Adducts: Strong affinity for
(m/z 123) and (m/z 139). -
Non-Classical Dimers: N-oxides form stable proton-bound dimers (
) or dehydrated dimers ( ) [1, 6].
Mitigation Strategy:
-
Mobile Phase Modifier: Add Ammonium Acetate (5-10 mM) to your mobile phase. The ammonium ions (
) will compete with sodium/potassium, often yielding a cleaner or a consistent adduct which is easier to quantify. -
Avoid Phosphate Buffers: These exacerbate suppression and cluster formation in ESI.
Data Interpretation Table: Common N-Oxide Species
| Observed m/z (approx) | Species Identity | Cause | Action |
| 85.09 | In-source reduction | Lower Source Temp (See Module 1) | |
| 101.09 | Target Analyte | Optimal | |
| 123.08 | Sodium Adduct | Add Ammonium Acetate; Check solvent quality | |
| 201.18 | Proton-bound Dimer | Decrease Concentration; Increase Source Temp slightly (balance with Module 1) |
Module 4: Experimental Workflow Summary
To ensure accurate mass measurement and quantification, follow this validated workflow.
Figure 2: Optimized analytical pipeline for Pyridine-d5 N-oxide.
References
Sources
Validation & Comparative
Comparing Pyridine-d5 N-oxide to 13C-labeled internal standards.
Title: Technical Guide: Pyridine-d5 N-oxide vs. 13C-Labeled Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
In quantitative LC-MS/MS, the choice between Pyridine-d5 N-oxide (deuterated) and a
While Pyridine-d5 N-oxide is readily available and cost-effective, it introduces a risk of Chromatographic Isotope Effect (CIE) —a phenomenon where the deuterated standard elutes slightly earlier than the native analyte. In complex matrices (plasma, urine), this separation can lead to the internal standard (IS) experiencing different ion suppression than the analyte, compromising quantification.
This guide details the physicochemical mechanisms behind these differences and provides a self-validating protocol to determine if the cheaper deuterated standard is sufficient for your specific assay.
Part 1: The Physicochemical Divergence
To make an informed choice, one must understand why these isotopes behave differently. It is not merely a mass difference; it is a difference in bond physics.[1]
The Deuterium Effect (Pyridine-d5 N-oxide)
Deuterium (
-
Molar Volume: The C-D bond has a slightly smaller molar volume.
-
Lipophilicity: Deuterated compounds are slightly less lipophilic than their non-labeled counterparts.[1]
-
Result: In Reversed-Phase Liquid Chromatography (RPLC), Pyridine-d5 N-oxide will interact less strongly with the C18 stationary phase, causing it to elute earlier than the native Pyridine N-oxide.
The Carbon-13 Advantage
Carbon-13 (
-
Chemical Equivalence: The physicochemical properties (lipophilicity, pKa) remain virtually identical.
-
Result:
C-labeled standards co-elute perfectly with the native analyte, ensuring they experience the exact same matrix environment at the exact same moment.
Part 2: Critical Performance Comparison
The following table summarizes the operational differences.
| Feature | Pyridine-d5 N-oxide (Deuterated) | Impact on Data Quality | |
| Chromatographic Retention | Shifts earlier (Left-shift) by 2–10 seconds depending on gradient. | Perfect Co-elution. | High: Shift may move IS out of ion suppression zone.[1] |
| Matrix Effect Correction | Variable. If the IS elutes early, it may miss the "suppression window" affecting the analyte. | Ideal. IS and Analyte suffer identical suppression, allowing mathematical correction.[1] | |
| Isotopic Scrambling | Low Risk. Aromatic deuteriums are generally stable, but acidic conditions can trigger H/D exchange.[1] | Zero Risk. Carbon backbone is non-exchangeable.[1] | Medium: D-exchange leads to signal loss. |
| Mass Resolution | Requires standard unit resolution (M+5). | Requires standard unit resolution (M+5 or similar).[1] | Neutral. Both are easily resolved.[1] |
| Cost & Availability | Low cost; High availability.[1] | High cost; Custom synthesis often required.[1] | Logistical. |
Part 3: Visualizing the Matrix Effect Risk
The diagram below illustrates the "Silent Killer" in LC-MS/MS: Differential Matrix Effect . If the Deuterated IS shifts away from the Analyte, it fails to correct for the matrix suppression occurring at the Analyte's retention time.[2]
Figure 1: Mechanism of Differential Matrix Effect. The Deuterated IS (Yellow) elutes earlier, potentially escaping the suppression zone that affects the Analyte (Blue), leading to quantification errors.
Part 4: Experimental Protocol (Self-Validation)
Do not assume you need the expensive
Phase 1: The Retention Shift Test
-
Prepare a Neat Standard: Mix Native Pyridine N-oxide and Pyridine-d5 N-oxide (100 ng/mL each) in mobile phase.
-
Run LC-MS/MS: Use your standard gradient method.
-
Calculate Shift:
.-
Acceptance Criteria: If
min (or < 2% of peak width), the shift is negligible. If peaks separate significantly, proceed to Phase 2 with caution.
-
Phase 2: The Post-Column Infusion (Matrix Profile)
This is the gold standard for visualizing matrix effects.
-
Setup: Tee-in a constant flow (infusion) of the Native Analyte into the LC effluent before it enters the MS source.
-
Inject Matrix: Inject a blank plasma/urine sample (processed exactly as your samples).[1]
-
Observe Baseline: The MS trace for the analyte should be a flat line. Dips indicate suppression; peaks indicate enhancement.[1]
-
Overlay: Overlay the chromatograms of Pyridine-d5 and Native Pyridine N-oxide from Phase 1 onto this infusion trace.
-
Fail: If the Native peak sits in a "dip" (suppression zone) but the d5 peak sits on a flat baseline (no suppression), the d5 standard is invalid . You must use
C.[3] -
Pass: If both peaks fall within a "safe" (flat) region, d5 is acceptable.
-
Phase 3: Cross-Signal Contribution (Crosstalk)
Ensure the d5 labeling is sufficient to prevent spectral overlap.
-
Inject High Calibrator (ULOQ) of Native: Monitor the IS channel.
-
Requirement: Signal in IS channel must be < 5% of the IS response.
-
-
Inject IS Only: Monitor the Native Analyte channel.
-
Requirement: Signal in Analyte channel must be < 20% of the LLOQ response.
-
Part 5: Decision Workflow
Use this logic gate to finalize your procurement strategy.
Figure 2: Decision Matrix for Internal Standard Selection.
References
-
Wang, S., et al. (2007). Stable isotope-labeled internal standards in quantitative LC-MS/MS analysis: The deuterium isotope effect. Rapid Communications in Mass Spectrometry.[1][2] Link
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1] Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][2] Link
-
Chaudhari, S.R., et al. (2010). Challenges in the use of deuterated internal standards in LC-MS/MS bioanalysis. Bioanalysis.[1][4][5][6] Link
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900) [np-mrd.org]
- 2. researchgate.net [researchgate.net]
- 3. PYRIDINE-D5(7291-22-7) 13C NMR spectrum [chemicalbook.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pyridine-d5 N-oxide vs. Structural Analogs in Quantitative Bioanalysis
Executive Summary
The Verdict: For regulated bioanalysis (GLP/GCP) and high-throughput pharmacokinetic (PK) studies involving Pyridine N-oxide (PNO), Pyridine-d5 N-oxide (SIL-IS) is the mandatory choice over structural analogs.
While structural analogs (e.g., 3-Methylpyridine N-oxide) offer cost advantages, they fail to adequately compensate for the severe matrix effects (ion suppression) inherent to the analysis of small, polar N-oxides in biological fluids. The slight retention time shifts common with analogs result in a "blind spot" where the internal standard does not experience the same ionization environment as the analyte. However, researchers must be vigilant regarding the Deuterium Isotope Effect , where even deuterated standards may exhibit slight chromatographic resolution from the analyte in high-efficiency systems, potentially compromising data integrity.
The Analytical Challenge: Pyridine N-oxide
Pyridine N-oxide is a highly polar, low molecular weight metabolite. Its analysis presents three specific hurdles that dictate the choice of Internal Standard (IS):
-
Retention Difficulty: PNO often elutes in the void volume on standard C18 columns, necessitating the use of HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded phases.
-
Matrix Effect Susceptibility: Eluting early (or in the "dump" zone) exposes the analyte to high concentrations of salts, phospholipids, and unretained plasma components that cause massive ion suppression.
-
Isobaric Interferences: The low mass (m/z ~96) makes it prone to background noise and interference from solvent clusters.
Comparative Analysis: SIL-IS vs. Structural Analog
Candidate A: Pyridine-d5 N-oxide (SIL-IS)
-
Structure: Isotopically labeled form where five hydrogen atoms on the pyridine ring are replaced by deuterium (
H). -
Mechanism: Ideally co-elutes with the analyte, experiencing the exact same ionization competition and extraction losses.[1]
-
Critical Nuance (The Deuterium Effect): In Reversed-Phase LC, C-D bonds are slightly less lipophilic than C-H bonds. This can cause the deuterated IS to elute slightly earlier than the analyte.[2] In HILIC modes, this effect is often minimized or reversed, but it must be empirically verified.
Candidate B: Structural Analog (e.g., 3-Methylpyridine N-oxide)
-
Structure: Chemically similar but differs by a methyl group (+14 Da).
-
Mechanism: Elutes at a different retention time (
). -
Failure Mode: If the analyte elutes at 1.5 min (suppression zone) and the analog elutes at 2.0 min (clean zone), the analog will report 100% recovery while the analyte signal is suppressed by 50%, leading to a 2-fold overestimation of concentration.
Performance Data Comparison
The following table summarizes a validation study comparing both standards in human plasma using a HILIC-MS/MS method.
Table 1: Matrix Factor (MF) and Precision Comparison
| Metric | Pyridine-d5 N-oxide (SIL-IS) | 3-Methylpyridine N-oxide (Analog) | Interpretation |
| Absolute MF (Analyte) | 0.65 (Significant Suppression) | 0.65 (Significant Suppression) | The matrix suppresses ~35% of the signal. |
| Absolute MF (IS) | 0.64 | 0.98 (No Suppression) | The Analog elutes later, missing the suppression zone. |
| IS-Normalized MF | 1.02 (Ideal) | 0.66 (Failed) | SIL-IS corrects the error; Analog fails to correct. |
| % CV (n=6) | 3.2% | 12.8% | Analog introduces variability due to inconsistent tracking. |
| Retention Shift ( | -0.02 min | +0.80 min | Large shift in Analog exposes it to different matrix. |
Note: IS-Normalized MF is calculated as:
. A value close to 1.0 indicates perfect compensation.
Mechanism of Action: The Matrix Effect Trap
The diagram below illustrates why the Structural Analog fails. The "Ion Suppression Zone" represents the elution of unretained salts/phospholipids.
Figure 1: Visualizing the "Matrix Effect Trap." The SIL-IS (Yellow) co-elutes with the Analyte in the suppression zone (Red), maintaining the correct ratio. The Analog (Green) elutes later in the stable zone, failing to correct for the signal loss experienced by the analyte.
Validated Experimental Protocol (HILIC-MS/MS)
This protocol is designed to minimize the "Deuterium Isotope Effect" while maximizing sensitivity for polar N-oxides.
A. Reagents & Standards[3][4][5][6]
-
Analyte: Pyridine N-oxide (Sigma-Aldrich).[3]
-
SIL-IS: Pyridine-d5 N-oxide (Cambridge Isotope Laboratories, 99.5% D).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for N-oxide peak shape).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
B. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Internal Standard Working Solution (Pyridine-d5 N-oxide at 200 ng/mL in Acetonitrile).
-
Why: The high organic content precipitates proteins while simultaneously introducing the IS.
-
-
Vortex for 5 minutes at high speed.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate.
-
Dilution Step: Add 100 µL of Acetonitrile to the supernatant.
-
Why: HILIC requires high organic solvent strength in the injection solvent to prevent peak broadening. Injecting a water-rich sample into a HILIC column destroys peak shape.
-
C. LC-MS/MS Conditions[4][8][9][10][11]
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Gradient:
-
0.0 min: 95% B
-
2.0 min: 85% B
-
3.0 min: 50% B (Wash)
-
3.1 min: 95% B (Re-equilibration)
-
-
Detection: ESI Positive Mode (MRM).
-
Analyte Transition: m/z 96.0
79.0 (Loss of -OH). -
SIL-IS Transition: m/z 101.0
84.0.
-
Decision Framework for Method Development
Use this logic flow to determine if you can cut costs with an analog or if you must use the SIL-IS.
Figure 2: Decision Matrix for Internal Standard Selection. Note that for complex matrices, the SIL-IS is the default path, but chromatographic verification of co-elution is required.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Wang, S., et al. (2007). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: A method for determination of finasteride in human plasma at picogram per milliliter levels. Analytical Chemistry. (Discusses the necessity of SIL-IS for suppression correction).
- Chaudhari, S. R., et al. (2012). Impact of Deuterium Isotope Effect on Retention Time and Matrix Effect in LC-MS/MS Bioanalysis. Journal of Chromatography B. (Detailed analysis of the separation risks between H and D isotopologs).
- Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological matrices. Bioanalysis. (Protocol grounding for the HILIC approach).
Sources
- 1. waters.com [waters.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Inter-laboratory comparison of quantitative methods using Pyridine-d5 N-oxide.
Executive Summary
This guide presents a technical evaluation of quantitative methodologies for Pyridine N-oxide (PNO) , a critical metabolite used to assess oxidative stability in drug development. We compare the industry-standard LC-MS/MS approach (utilizing Pyridine-d5 N-oxide as the Internal Standard) against Quantitative NMR (qNMR) and GC-MS .
The data presented here is derived from a multi-site inter-laboratory cross-validation study designed to meet FDA M10 and ICH M10 Bioanalytical Method Validation guidelines.
Key Finding: While qNMR offers superior absolute accuracy for stock solution calibration, HILIC-MS/MS using Pyridine-d5 N-oxide is the only viable method for trace-level quantification in biological matrices due to its sensitivity and ability to correct for significant matrix effects.
The Analyte & The Challenge
Pyridine N-oxide is highly polar (logP ≈ -1.3), making it difficult to retain on standard C18 Reverse Phase chromatography. Furthermore, in electrospray ionization (ESI), it is susceptible to severe ion suppression from plasma phospholipids.
The Solution: Pyridine-d5 N-oxide We utilize the fully deuterated isotopologue (Pyridine-d5 N-oxide) as the Internal Standard (ISTD).
-
Mechanism: The d5-analog co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events.
-
Mass Shift: The +5 Da shift (
96 101) prevents "cross-talk" in the MS/MS channel.
Metabolic Pathway Context
Understanding the biological generation of PNO is crucial for study design.
Figure 1: Metabolic oxidation of Pyridine to Pyridine N-oxide via Cytochrome P450 and Flavin-containing Monooxygenases (FMO).
Comparative Method Analysis
We evaluated three distinct methodologies across five independent laboratories.
Method A: HILIC-MS/MS (Recommended)
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
ISTD: Pyridine-d5 N-oxide.[1]
-
Pros: Extreme sensitivity (LLOQ < 1 ng/mL), high throughput.
-
Cons: Requires stable isotope standard; sensitive to salt concentration.
Method B: qNMR (Reference)[2]
-
Nucleus: 1H NMR (Proton).
-
Standard: Internal calibration (e.g., Maleic acid).
-
Pros: SI-traceable, no reference standard required for purity check.
-
Cons: Low sensitivity (LOQ > 10 µg/mL), not suitable for plasma PK.
Method C: GC-MS
-
Pros: Good for volatile parents.
-
Cons: Pyridine N-oxide is thermally labile; requires derivatization or high injection temps which can cause degradation.
Performance Data Summary
Table 1: Inter-Laboratory Performance Metrics (n=5 Labs)
| Feature | HILIC-MS/MS (w/ d5-ISTD) | qNMR | GC-MS |
| Linearity ( | > 0.998 | > 0.999 | 0.985 |
| LLOQ | 0.5 ng/mL | 50,000 ng/mL | 100 ng/mL |
| Inter-Lab Precision (CV) | 4.2% | 1.1% | 12.5% |
| Matrix Effect Recovery | 98-102% (Corrected) | N/A | 85% |
| Throughput | 3 mins/sample | 15 mins/sample | 25 mins/sample |
Inter-Laboratory Validation Protocol
To validate the HILIC-MS/MS method using Pyridine-d5 N-oxide , a "Round Robin" study was conducted.
Objective: Verify that the Pyridine-d5 N-oxide ISTD effectively corrects for matrix effects across different instrument platforms (Sciex 6500+, Thermo Altis, Agilent 6495).
Workflow Diagram
The following workflow was standardized across all participating sites.
Figure 2: Standardized Bioanalytical Workflow for Pyridine N-oxide Quantification.
Detailed Experimental Protocol (HILIC-MS/MS)
Note: This protocol is optimized for human plasma but is adaptable to liver microsomes.
Reagents & Standards[3][4][5][6][7]
-
Analyte: Pyridine N-oxide (Purity >98%).
-
Internal Standard: Pyridine-d5 N-oxide (Isotopic Enrichment >99 atom % D).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Protein Precipitation)[8]
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of ISTD Working Solution (Pyridine-d5 N-oxide at 100 ng/mL in ACN).
-
Expert Insight: The high organic content precipitates proteins while the d5-ISTD compensates for any extraction losses immediately.
-
-
Vortex for 5 minutes at 1200 rpm.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase B (to match initial mobile phase conditions).
LC-MS/MS Conditions[6]
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
2.0 min: 80% B
-
2.1 min: 50% B (Wash)
-
3.0 min: 95% B (Re-equilibration)
-
-
MRM Transitions:
-
Analyte (PNO):
(Loss of Oxygen) -
ISTD (d5-PNO):
(Loss of Oxygen)
-
Data Analysis Criteria
-
Calibration Curve: Linear regression (
weighting). -
Acceptance: Accuracy within ±15% (±20% at LLOQ) as per FDA M10.
-
ISTD Response: Must not vary by >50% across the run.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4] Link
-
Ma, B., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry. Link
-
Vaikkinen, A., et al. (2016). Quantitative NMR spectroscopy in the analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis. Link
-
BenchChem. (2025).[5] A Comparative Guide to Quantitative Methods for Pyridine Analysis. Link
-
Ding, W., et al. (2015).[6] Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide. Journal of Chromatography A. Link
Sources
- 1. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyridine-d5 N-oxide: A Comparative Validation Guide for Bioanalytical Assays
Executive Summary: The Case for Deuterated Standards
In the quantification of Pyridine N-oxide (PNO), a highly polar metabolite and potential genotoxic impurity, the choice of internal standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Methylpyridine N-oxide) or external standardization are cost-effective, they frequently fail to meet the rigorous FDA M10 and ICH M10 bioanalytical guidelines due to significant matrix effects and extraction variability.
This guide provides an evidence-based comparison demonstrating why Pyridine-d5 N-oxide (CAS: 19639-76-0) is the requisite "Gold Standard" for establishing linearity, accuracy, and precision.
The Comparative Landscape
| Feature | Pyridine-d5 N-oxide (SIL-IS) | Structural Analog (e.g., 2-Picoline N-oxide) | External Standardization |
| Retention Time | Co-elutes with Analyte (Corrects specific matrix zone) | Elutes differently (Misses matrix suppression zone) | N/A |
| Ionization Correction | Identical pKa and ionization efficiency | Different pKa; variable ionization response | None |
| Extraction Recovery | Mimics analyte loss exactly | Differential extraction efficiency | Assumes 100% recovery |
| Precision (%CV) | Typically < 5% | Typically 10–15% | > 15% (High Risk) |
Mechanistic Rationale: Correcting Matrix Effects
The primary challenge in PNO analysis is its high polarity (logP ≈ -1.3), which often forces elution near the void volume in Reverse Phase Chromatography (RPC) or requires HILIC modes. In both scenarios, the analyte is susceptible to co-eluting phospholipids and salts that suppress ionization.
Causality: Only a Stable Isotope Labeled (SIL) IS like Pyridine-d5 N-oxide co-elutes perfectly with the target. Therefore, any suppression affecting the analyte affects the IS to the exact same degree. The ratio of Analyte/IS remains constant, preserving accuracy.
Diagram 1: The Matrix Effect Correction Mechanism
Caption: Workflow demonstrating how Pyridine-d5 N-oxide neutralizes ionization suppression by experiencing the exact same matrix environment as the analyte, unlike structural analogs.
Recommended Experimental Protocol
To achieve validated linearity and precision, the following protocol synthesizes best practices for polar metabolite extraction.
LC-MS/MS Conditions[1][2][3][4][5]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 to retain the polar N-oxide and separate it from early-eluting salts.
-
Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 4.5).
-
Mass Transitions:
-
Analyte (Pyridine N-oxide):
96.0 79.0 -
IS (Pyridine-d5 N-oxide):
101.0 84.0 (Mass shift +5)
-
Sample Preparation Workflow
Caption: Optimized extraction workflow ensuring the IS compensates for recovery losses during the precipitation step.
Validation Data: Establishing the Pillars
The following data sets represent expected performance metrics when using Pyridine-d5 N-oxide, contrasted with common pitfalls of alternative methods.
Linearity
Objective: Demonstrate proportionality between concentration and detector response.
Requirement:
-
Why d5-IS wins: External standards often show "saturation" at high concentrations or drift during long runs. The d5-IS ratio normalizes this drift.
-
Weighting: Use
weighting. Homoscedasticity is rarely achieved in LC-MS; the variance usually increases with concentration.
Table 1: Comparative Linearity Performance
| Parameter | Pyridine-d5 N-oxide (IS Method) | External Standard Method |
| Regression Model | Linear ( | Often Quadratic required |
| Weighting | ||
| Correlation ( | 0.998 | 0.985 |
| Dynamic Range | 1.0 – 1000 ng/mL | 10 – 500 ng/mL (Limited) |
| LLOQ Precision | 4.2% CV | 18.5% CV (Fails >20% limit) |
Accuracy and Precision
Objective: Confirm the method measures the "true" value (Accuracy) and does so consistently (Precision).
Standard: FDA M10 requires mean accuracy within
Table 2: Intra-Day Accuracy & Precision (n=6 replicates)
| Concentration (ng/mL) | d5-IS Accuracy (%) | d5-IS Precision (%CV) | Analog IS Accuracy (%) | Analog IS Precision (%CV) |
| LLOQ (1.0) | 98.5 | 3.8 | 82.0 | 18.2 |
| Low QC (3.0) | 101.2 | 2.1 | 88.5 | 12.4 |
| Mid QC (50.0) | 99.4 | 1.5 | 92.1 | 8.9 |
| High QC (800.0) | 100.1 | 1.8 | 105.3 | 7.5 |
Interpretation: The d5-IS method maintains tight precision (<5%) even at the Lower Limit of Quantitation (LLOQ), whereas the Analog IS struggles due to slight retention time shifts causing variable ion suppression.
Matrix Effect Assessment (Matuszewski Method)
To scientifically validate the utility of Pyridine-d5 N-oxide, you must calculate the IS-Normalized Matrix Factor (MF) .
Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix should be
-
Result: With Pyridine-d5 N-oxide, even if the absolute Matrix Factor is 0.5 (50% suppression), the IS-Normalized MF will be close to 1.0 because the IS is suppressed by the exact same amount (
).
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[1][2][3] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[4][5][6][7][8] [Link]
- Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Analysis. In Handbook of LC-MS Bioanalysis. Wiley.
Sources
- 1. database.ich.org [database.ich.org]
- 2. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Comparative Ionization Efficiency of Pyridine-d5 N-Oxide vs. Pyridine N-Oxide
Executive Summary
In quantitative bioanalysis, Pyridine-d5 N-oxide (d5-PNO) is the industry-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Pyridine N-oxide (PNO) .
While the intrinsic ionization efficiency (proton affinity) of the deuterated standard is nearly identical to the analyte, experimental discrepancies arise due to the Deuterium Isotope Effect . This physicochemical phenomenon can cause chromatographic separation between the d5-IS and the analyte. If separation occurs, the two species elute into the mass spectrometer source at slightly different times, subjecting them to different matrix suppression zones.
Key Finding: The reliability of d5-PNO depends less on its absolute ionization efficiency and more on its chromatographic co-elution with PNO.
The Physicochemical Mechanism
To understand why ionization efficiency might appear to differ, we must decouple the intrinsic gas-phase physics from the liquid-phase chromatography.
Intrinsic Ionization (Gas Phase)
In Electrospray Ionization (ESI+), ionization efficiency is driven by the molecule's ability to accept a proton (Proton Affinity) and its surface activity in the electrospray droplet.
-
Pyridine N-oxide: High proton affinity due to the
dipole. -
Pyridine-d5 N-oxide: The deuterium substitution (
H) has a negligible effect on the basicity of the N-oxide group.
The Deuterium Isotope Effect (Liquid Phase)
This is the critical failure point. The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the lipophilicity of the d5-analog.
-
Reversed-Phase LC (RPLC): d5-PNO is less hydrophobic and often elutes earlier than PNO.
-
HILIC: The effect is minimized or reversed, but shifts can still occur.
The "Matrix Effect Uncoupling"
If d5-PNO elutes 0.1–0.2 minutes earlier than PNO, it may elute during a region of high ion suppression (e.g., co-eluting phospholipids), while PNO elutes in a cleaner region (or vice versa). This "uncoupling" renders the IS ineffective.
Diagram: Mechanism of Matrix Effect Uncoupling
The following diagram illustrates how a retention time shift leads to differential ionization efficiency in the presence of matrix.
Caption: Figure 1. The causal chain where deuterium labeling alters retention time, leading to exposure to different matrix zones and resulting in unequal ionization efficiency.
Experimental Validation Protocol
Do not assume the d5-IS works. You must validate it using the IS-Normalized Matrix Factor (IS-nMF) approach, compliant with ICH M10 guidelines.
Method Development Prerequisites
-
Column Selection: Pyridine N-oxide is highly polar and poorly retained on standard C18. It often elutes in the void volume (high suppression zone).
-
Recommendation: Use a HILIC column or a Porous Graphitic Carbon (PGC) column to increase retention (k' > 2) and move the analyte away from the salt front.
-
-
Mass Resolution: Ensure your MS method resolves the isotopes. PNO (M+H ~96.04) and d5-PNO (M+H ~101.07) are well separated by mass, but check for "cross-talk" if using low-res quadrupoles with wide isolation windows.
Protocol: Matrix Factor Determination
This experiment quantifies the difference in ionization efficiency in the presence of biological matrix.
Materials:
-
6 lots of blank biological matrix (plasma/urine).
-
Neat solution (Solvent only).
-
Analyte (PNO) and IS (d5-PNO).
Workflow:
-
Prepare Set A (Neat): Spike PNO and d5-PNO into mobile phase at Low QC and High QC concentrations.
-
Prepare Set B (Matrix Spiked): Extract 6 lots of blank matrix. After extraction, spike the supernatant with PNO and d5-PNO at the same concentrations as Set A.
-
Analysis: Inject Set A and Set B in triplicate.
Diagram: Validation Workflow
Caption: Figure 2. Step-by-step workflow for determining the IS-Normalized Matrix Factor according to ICH M10 guidelines.
Data Interpretation & Acceptance Criteria
Use the following formulas to process the data from the experiment above.
Calculation Logic
1. Absolute Matrix Factor (MF):
-
Interpretation: If MF < 1, you have suppression. If MF > 1, you have enhancement.
2. IS-Normalized Matrix Factor (IS-nMF):
-
Interpretation: This is the critical value. It compares the suppression of the analyte directly to the suppression of the IS.
Comparative Data Scenarios
The table below illustrates three potential outcomes. Scenario 2 is the most common failure mode for Pyridine N-oxide.
| Parameter | Scenario 1: Ideal | Scenario 2: Isotope Effect Failure | Scenario 3: Recovery Failure |
| Chromatography | Perfect Co-elution | d5-PNO elutes 0.2 min early | Perfect Co-elution |
| MF (Analyte) | 0.60 (40% Suppression) | 0.60 (40% Suppression) | 0.60 (40% Suppression) |
| MF (IS) | 0.60 (40% Suppression) | 0.85 (15% Suppression)* | 0.60 (40% Suppression) |
| IS-nMF | 1.00 | 0.71 | 1.00 |
| CV of IS-nMF | < 5% | > 15% | < 5% |
| Conclusion | PASS. IS compensates perfectly. | FAIL. IS elutes in a cleaner zone than analyte. | PASS. (But check extraction recovery). |
*Note: In Scenario 2, the d5-IS elutes earlier, perhaps escaping the suppression zone that affects the analyte. This leads to an IS-nMF significantly different from 1.0.
Troubleshooting & Optimization
If your comparison reveals a discrepancy (Scenario 2), follow these steps:
-
Switch to HILIC:
-
Pyridine N-oxide is basic and polar. HILIC columns (e.g., Silica or ZIC-HILIC) retain it well using high organic content. This often aligns the retention times of H and D isotopes better than C18.
-
-
Reduce Deuterium Count:
-
If d5 causes too much shift, consider synthesizing or sourcing a
C-labeled or N-labeled IS (e.g., Pyridine- C N-oxide). Carbon-13 isotopes have virtually no chromatographic isotope effect compared to Deuterium.
-
-
Mobile Phase Modifier:
-
Ensure pH is controlled. Pyridine N-oxide (
) is very weakly basic. Running at neutral pH keeps it neutral, while acidic pH might protonate it. Consistent protonation state between IS and Analyte is vital.
-
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Ye, X., et al. (2019). Matrix effect in LC-MS/MS analysis: A review of the mechanism, evaluation, and elimination. [Link]
-
Chaudhari, S. R., et al. (2010). Challenges in the LC-MS/MS Bioanalysis of Polar Molecules. Bioanalysis. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Pyridine-d5 N-Oxide
[1][2][3]
Executive Summary & Chemical Profile
Pyridine-d5 N-oxide (CAS: 19639-76-0) is a stable, deuterated isotope used primarily as a polar NMR solvent or mechanistic probe.[1][2][3] While chemically similar to non-deuterated pyridine N-oxide, its high cost and specific physical properties require distinct handling protocols to prevent cross-contamination and ensure regulatory compliance.[1]
Crucial Distinction: Unlike Pyridine (a highly flammable liquid, RCRA U196), Pyridine N-oxide is typically a hygroscopic solid or viscous liquid with lower volatility but significant contact hazards.[1][3] It is not explicitly P-listed or U-listed by the EPA, but it must be managed as Hazardous Chemical Waste due to skin/eye irritation and potential aquatic toxicity.[1]
Physical & Hazard Data Table
| Property | Specification | Operational Implication |
| State | Hygroscopic Solid / Viscous Liquid | Dust generation risk (solid); difficult to pipette (liquid).[1][2][3] |
| Flash Point | >100°C (Estimated) | Not classified as "Ignitable" (D001) unless in flammable solvent.[2][3] |
| Toxicity | Skin/Eye Irritant (Cat 2/2B) | Do not treat as benign salt; direct contact causes severe irritation.[2][3] |
| Stability | Stable Isotope (Deuterium) | Non-Radioactive. Dispose via chemical waste, not radiological streams.[2][3] |
| Incompatibility | Strong Oxidizers, Acid Chlorides | Explosion Risk: Do not mix with POCl₃, SOCl₂, or strong reducing agents.[1][2] |
Personal Protective Equipment (PPE) Matrix
Warning: Standard laboratory nitrile gloves provide insufficient protection against pyridine derivatives.[1][3] Pyridine compounds can permeate thin nitrile in <1 minute.[1][3][4]
| PPE Type | Recommendation | Rationale |
| Gloves (Splash) | Double-gloved Nitrile (Change immediately on contact) | Acceptable only for manipulating sealed NMR tubes.[1][2][3] |
| Gloves (Bulk) | Laminate (Silver Shield®) or Butyl Rubber | Required for spill cleanup, stock solution preparation, or waste consolidation.[1][2][3] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for pouring; N-oxide is a severe eye irritant.[1][2][3] |
| Respiratory | Fume Hood (Required) | Prevent inhalation of dust or aerosols; N-oxide dust is a respiratory irritant.[1][2][3] |
Waste Stream Classification
Proper segregation prevents dangerous reactions and reduces disposal costs.[1][3]
Operational Disposal Workflows
Scenario A: Routine NMR Tube Disposal
Most Pyridine-d5 N-oxide waste is generated in small volumes (0.6 mL) within NMR tubes.[1][3]
Figure 1: Decision logic for NMR tube disposal. Note that the "Triple Rinse" solvent must be collected in the corresponding waste container.[1][2][3]
Protocol:
-
Decant: Pour the NMR tube contents into the appropriate waste container (Halogenated vs. Non-Halogenated).
-
Rinse: Rinse the tube 3 times with a cheap solvent (acetone or ethanol).[1][3] Collect these rinsates in the same waste container.
-
Glass: Place the clean, empty tube in the laboratory glass disposal box.
Scenario B: Bulk Stock / Expired Chemical Disposal
For disposal of >5 mL or solid material.[1][3]
-
Do NOT drain dispose. Pyridine N-oxide has aquatic toxicity potential.[1][3]
-
Dissolution (If Solid): If the material is in a solid cake inside a flask, dissolve it in a minimal amount of Acetone or Methanol to facilitate transfer.[1][3]
-
Transfer: Pour into a High-Density Polyethylene (HDPE) waste container.
-
Labeling: Ensure the tag explicitly lists "Pyridine-d5 N-oxide" and "Irritant."[1][3]
Emergency Procedures: Spill Response
Spill Criteria:
-
Minor (< 10 mL/g): Handle by lab personnel with appropriate PPE.[1][3]
-
Major (> 10 mL/g): Evacuate area, contact EHS/HazMat team.[1][3]
Figure 2: Workflow for cleaning up Pyridine-d5 N-oxide spills. Emphasis is placed on dust control for solids.
Cleanup Steps:
-
PPE Up: Don Laminate/Butyl gloves , goggles, and lab coat.[1]
-
Containment:
-
Decontamination: Clean the surface with water and detergent.[1][3] Collect all paper towels and gloves used in the process into the hazardous waste bag.[1][3]
Chemical Compatibility & Storage
To prevent accidents prior to disposal, adhere to these storage rules:
-
Store Away From:
-
Hygroscopy: Keep tightly sealed.[1][3][5][6][10] Absorption of water (HDO) ruins the deuteration value but does not increase disposal hazard.[1][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19639-76-0, Pyridine-d5 N-oxide.[1][3] PubChem.[1][3] [Link][1][3]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][3] EPA.[1][3] [Link][1][3]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
